molecular formula C12H8N2O2 B133588 1H-perimidine-2-carboxylic acid CAS No. 146603-28-3

1H-perimidine-2-carboxylic acid

Cat. No.: B133588
CAS No.: 146603-28-3
M. Wt: 212.2 g/mol
InChI Key: SSLKCRRRVHOPOI-UHFFFAOYSA-N
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Description

1H-perimidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H8N2O2 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-perimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O2/c15-12(16)11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLKCRRRVHOPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363871
Record name 1H-perimidine-2-carboxylic acid
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146603-28-3
Record name 1H-perimidine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-perimidine-2-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1H-Perimidine-2-Carboxylic Acid from 1,8-Diaminonaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth protocol for the synthesis of 1H-perimidine-2-carboxylic acid, a valuable heterocyclic compound, through the cyclocondensation of 1,8-diaminonaphthalene with glyoxylic acid. Perimidines are a fascinating class of nitrogen-containing heterocycles that have garnered significant attention for their diverse biological activities and applications in materials science.[1][2] This document is structured to provide researchers, chemists, and drug development professionals with a robust, field-proven methodology, complete with mechanistic insights, detailed experimental procedures, and process considerations. By explaining the causality behind experimental choices, this guide aims to empower scientists to not only replicate the synthesis but also to intelligently adapt it for their specific research needs.

Introduction: The Significance of the Perimidine Scaffold

Nitrogen-containing heterocyclic compounds form the structural core of countless natural products, pharmaceuticals, and functional materials.[1] Within this vast chemical space, the perimidine scaffold—a fusion of naphthalene and pyrimidine rings—stands out for its unique electronic and structural properties. The delocalization of pi-electrons across the tricyclic system is responsible for its distinct chemical behavior and wide-ranging applications.[1]

Perimidine derivatives are known to exhibit a remarkable spectrum of biological activities, including antitumor, antimicrobial, antifungal, anti-inflammatory, and antioxidant properties.[1] Their ability to intercalate with DNA has made them promising candidates for anticancer drug development.[3][4] Beyond medicine, they are utilized as dyes, corrosion inhibitors, and precursors for N-heterocyclic carbene (NHC) ligands in catalysis.[1][5]

The target molecule, this compound, incorporates a carboxylic acid functional group at the C2 position, offering a key handle for further synthetic elaboration. This makes it a particularly valuable building block for creating more complex molecules and libraries of compounds for high-throughput screening in drug discovery programs. The most direct and efficient route to this and similar structures is the condensation reaction between 1,8-diaminonaphthalene (also known as 1,8-naphthalenediamine or NDA) and a suitable carbonyl compound, in this case, glyoxylic acid.[1][6]

Reaction Mechanism and Rationale

The synthesis of this compound from 1,8-diaminonaphthalene and glyoxylic acid is a classic example of a cyclocondensation reaction. Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process unfolds through several distinct, sequential steps.[2][7]

  • Nucleophilic Attack & Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the primary amine groups of 1,8-diaminonaphthalene on the electrophilic aldehyde carbon of glyoxylic acid. This is followed by the elimination of a water molecule to form a Schiff base (or imine) intermediate. This step is often the rate-determining step and can be facilitated by a mildly acidic medium, which protonates the carbonyl oxygen, increasing its electrophilicity.

  • Intramolecular Cyclization: The second amino group, now positioned favorably due to the planarity of the naphthalene ring system, performs an intramolecular nucleophilic attack on the imine carbon of the Schiff base intermediate. This ring-closing step forms the six-membered heterocyclic ring characteristic of the perimidine core.

  • Dehydration/Tautomerization: The resulting cyclized intermediate is an unstable aminal. It readily undergoes dehydration (loss of another water molecule) to yield the fully aromatic and stable 1H-perimidine ring system. The final product exists in a tautomeric equilibrium, but the aromatic form is highly favored.

The choice of glyoxylic acid is causal; its dual functionality (aldehyde and carboxylic acid) directly installs the required carboxyl group at the 2-position of the perimidine ring in a single, atom-economical step.

Reaction Scheme Visualization

G Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,8-Diaminonaphthalene Schiff_Base Schiff Base Intermediate 1,8-Diaminonaphthalene->Schiff_Base 1. Nucleophilic Attack - H2O Glyoxylic Acid Glyoxylic Acid->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate 2. Intramolecular Cyclization Perimidine_Acid This compound Cyclized_Intermediate->Perimidine_Acid 3. Dehydration - H2O

Caption: General reaction mechanism for perimidine synthesis.[2]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified steps and monitoring checkpoints will ensure a high probability of success.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1,8-Diaminonaphthalene (NDA)>98%TCI, Sigma-AldrichOften dark purple/black due to oxidation; can be used as is.[8][9]
Glyoxylic Acid Monohydrate>98%Sigma-Aldrich, AcrosA stable, crystalline solid.
Ethanol (EtOH), AnhydrousReagent Grade, 200 ProofFisher ScientificServes as the reaction solvent.
Glacial Acetic Acid (optional)ACS GradeVWRUsed as a catalyst to facilitate the reaction.[3]
Deionized Water (DI H₂O)Type II or better-Used for washing the final product.
Celite® or Filter Aid (optional)-Sigma-AldrichFor filtration of fine precipitates.
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Buchner funnel and filter flask assembly

  • Filter paper (Whatman No. 1 or equivalent)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum oven or desiccator for drying

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) and chamber

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, combine 1,8-diaminonaphthalene (e.g., 1.58 g, 10.0 mmol, 1.0 equiv) and glyoxylic acid monohydrate (0.92 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous ethanol (40 mL) to the flask. The reactants may not fully dissolve at room temperature, forming a slurry.

  • Reaction Setup: Add a magnetic stir bar to the flask. Attach the reflux condenser, ensuring a secure connection with appropriate clamps. Place the assembly on the heating mantle.

  • (Optional) Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.[3]

  • Heating and Reflux: Begin stirring and heat the mixture to reflux (approximately 78-80 °C for ethanol). The solids should dissolve upon heating, forming a dark-colored solution.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours.[4] Monitor the progress of the reaction periodically (e.g., every hour after the first 2 hours) using Thin Layer Chromatography (TLC).

    • TLC System: A 7:3 mixture of Ethyl Acetate:Hexane is a good starting point for the mobile phase.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The disappearance of the 1,8-diaminonaphthalene spot indicates the reaction is nearing completion.

  • Product Isolation: Once the reaction is complete as judged by TLC, turn off the heat and allow the flask to cool slowly to room temperature. As the solution cools, the product will begin to precipitate out as a solid. To maximize precipitation, the flask can be placed in an ice bath for 30-60 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel.[7] Wash the collected solid sequentially with two portions of cold ethanol (2 x 15 mL) and then two portions of deionized water (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified solid product under vacuum at 60 °C for 12 hours or in a desiccator over a suitable drying agent until a constant weight is achieved. The final product should be a stable, crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the aromatic rings and the perimidine core.[10]

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.[4]

  • FT-IR: To identify key functional groups, such as N-H stretches (around 3300-3400 cm⁻¹) and the carboxylic acid C=O stretch (around 1700 cm⁻¹).[3]

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental formula of the product.[11]

Workflow and Data Summary

Experimental Workflow Diagram

Caption: A typical experimental workflow for perimidine synthesis.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the described protocol.

ParameterValueUnitNotes
Reactants
1,8-Diaminonaphthalene1.58gMolar Mass: 158.19 g/mol
Glyoxylic Acid Monohydrate0.92gMolar Mass: 92.06 g/mol
Molar Ratio (NDA:Acid)1:1-An equimolar ratio is crucial for high conversion.
Reaction Conditions
Solvent Volume (Ethanol)40mLProvides a concentration of 0.25 M.
Temperature~80°CReflux temperature of ethanol.
Time4 - 6hoursMonitor by TLC to confirm completion.
Expected Outcome
Theoretical Yield2.12gBased on 1,8-diaminonaphthalene as the limiting reagent.
Expected Actual Yield80 - 90%Yields can be high for this type of clean condensation.[4]
Product AppearanceCrystalline Solid-Color may vary from yellow to brown.
Molecular FormulaC₁₂H₈N₂O₂-
Molecular Weight212.21 g/mol

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via the cyclocondensation of 1,8-diaminonaphthalene and glyoxylic acid. The protocol is grounded in established chemical principles and provides a clear, step-by-step workflow suitable for implementation in both academic and industrial research laboratories. By leveraging this foundational molecule, scientists are well-equipped to explore the synthesis of novel perimidine derivatives for applications in drug discovery, materials science, and beyond. The inherent simplicity and high efficiency of this reaction make it an excellent example of elegant heterocyclic chemistry.

References

  • Jadhav, S. D., & Sekar, N. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. SN Applied Sciences, 2(9), 1568.

  • Yılmaz, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 235-245.

  • BenchChem. (2025). Synthesis of Perimidines from 1,8-Diaminonaphthalene and Aldehydes: Application Notes and Protocols. BenchChem Technical Documents.

  • Nagarajan, K., & Shenoy, S. J. (1986). Reaction of acetylenic esters with 1,8-diaminonaphthalene, 1,8-dihydroxynaphthalene and 8-hydroxy-1,2,3,4-tetrahydroquinoline. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 479-491.

  • Mobinikhaledi, A., & Hamta, A. (2013). Synthesis of New Perimidine Derivatives from the Reaction of 1,8-Diaminonaphthalene with Iminoester Hydrochlorides. Journal of Chemical Research, 37(7), 378-380.

  • Al-Ostath, R. A., et al. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences, 24(1), 74-84.

  • Gümüş, M., et al. (2017). Reactions of 1,8-diaminonaphthalene (1) (as a structural resembled analogous) with π-acceptors. ResearchGate.

  • Reddit user discussion on r/Chempros. (2020). 1,8-diaminonaphthalene.

  • Melha, S. A. (2018). Confirmed Mechanism for 1,8-Diaminonaphthalene and Ethyl Aroylpyrovate Derivatives Reaction, DFT/B3LYP, and Antimicrobial Activity of the Products. Journal of Chemistry, 2018, 4086824.

  • Kumar, P., et al. (2019). Synthesis of new transition metal complexes of 1H-perimidine derivatives having antimicrobial and anti-inflammatory activities. ResearchGate.

  • Organic Syntheses Procedure. (n.d.). 1,8-Bis(trimethylsilylamino)naphthalene. Organic Syntheses.

  • Heravi, M. M., et al. (2005). Microwave Assisted Synthesis of Some 2-Alkyl and 2-Arylperimidines. Journal of the Chinese Chemical Society, 52(5), 1035-1037.

  • Shawali, A. S., et al. (2014). Synthesis of 2-Phenylazonaphtho[1,8-ef][1][12]diazepines and 9-(3-Arylhydrazono)pyrrolo[1,2-a]perimidines as Antitumor Agents. Molecules, 19(1), 740-755.

  • Godfrey, I. M. (1978). Producing glycine by the reductive amination of glyoxylic acid. US Patent 4,073,804.

  • Kumar, D., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36585-36592.

  • Sayyed, G., et al. (2016). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences.

  • Lyčka, A., et al. (2022). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2022(2), M1382.

Sources

A Senior Application Scientist's Guide to the Synthesis of 1H-Perimidine-2-Carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Perimidines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The 1H-perimidine-2-carboxylic acid scaffold is a particularly valuable target, as the carboxylic acid moiety serves as a versatile synthetic handle for the development of novel derivatives and complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis of this compound and its derivatives, grounded in established chemical principles and field-proven insights. We will dissect the core reaction mechanisms, present detailed experimental protocols, and discuss strategic considerations for derivatization, offering a comprehensive resource for researchers in drug discovery and organic synthesis.

The Strategic Importance of the Perimidine Core

The unique tricyclic structure of perimidine, formed by the fusion of naphthalene and pyrimidine rings, results in a distinct electronic and steric environment.[1][3] This framework has been identified as a privileged scaffold in drug development. The introduction of a carboxylic acid group at the C2 position not only influences the molecule's physicochemical properties, such as solubility and potential for hydrogen bonding, but also provides a crucial reactive site for creating libraries of esters, amides, and other functionalized analogues. These derivatives have shown promise in various therapeutic areas, with some exhibiting potent anticancer activity against human cancer cell lines.[4][5]

Core Synthesis: Preparation of this compound

The most direct and atom-economical approach to the perimidine scaffold is the cyclocondensation of 1,8-diaminonaphthalene (NDA) with a suitable carbonyl compound.[1] For the synthesis of the target this compound, the logical carbonyl partner is glyoxylic acid, an α-keto acid.

Underlying Reaction Mechanism

The synthesis proceeds via a well-established acid-catalyzed (or in some cases, catalyst-free) cyclocondensation pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Activation & Nucleophilic Attack: The reaction is typically initiated by the activation of the aldehyde group of glyoxylic acid. One of the primary amino groups of 1,8-diaminonaphthalene acts as a nucleophile, attacking the electrophilic carbonyl carbon.

  • Schiff Base Formation: This attack is followed by the elimination of a water molecule to form a key intermediate, a Schiff base (or imine).[1][3]

  • Intramolecular Cyclization: The second, spatially proximate amino group of the naphthalene backbone then performs an intramolecular nucleophilic attack on the imine carbon.

  • Dehydration/Aromatization: This cyclization forms a transient dihydroperimidine intermediate, which subsequently loses a molecule of water (or undergoes oxidation, depending on the conditions) to yield the stable, aromatic 1H-perimidine ring system.[1]

G cluster_reactants Reactants cluster_intermediates Intermediates NDA 1,8-Diaminonaphthalene (NDA) SchiffBase Schiff Base Intermediate NDA->SchiffBase Nucleophilic Attack (-H2O) Glyoxylic Glyoxylic Acid Glyoxylic->SchiffBase CyclicIntermediate Cyclic Dihydro Intermediate SchiffBase->CyclicIntermediate Intramolecular Cyclization Product This compound CyclicIntermediate->Product Dehydration/ Aromatization (-H2O)

Caption: Reaction mechanism for the synthesis of this compound.
Field-Proven Experimental Protocol

This protocol is a robust, self-validating procedure for the synthesis of the core compound. The causality behind each step is explained to provide a deeper understanding.

Materials:

  • 1,8-Diaminonaphthalene (NDA) (1.0 eq)

  • Glyoxylic acid monohydrate (1.1 eq)

  • Ethanol (or a green solvent like water)

  • Catalyst (optional): p-Toluenesulfonic acid (PTSA, 0.1 eq) or Indium(III) chloride (InCl₃, 0.1 eq)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,8-diaminonaphthalene in ethanol.

    • Rationale: Ethanol is a common solvent that effectively dissolves both reactants and facilitates heat transfer. For a greener approach, water can be used, especially with a water-tolerant catalyst like InCl₃.[1]

  • Reagent Addition: Add glyoxylic acid monohydrate to the solution. If using a catalyst, add it at this stage.

    • Rationale: Adding the α-keto acid directly to the diamine solution ensures immediate interaction. The slight excess of glyoxylic acid helps to drive the reaction to completion. An acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.[1]

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Refluxing provides the necessary activation energy for the dehydration steps. TLC is crucial for determining the point of maximum product formation and consumption of starting material, preventing unnecessary heating that could lead to side products.

  • Workup and Isolation: After cooling to room temperature, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

    • Rationale: The product is typically less soluble in the cooled reaction solvent than the reactants, allowing for isolation by simple filtration.

  • Purification: Filter the solid product and wash with a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

    • Rationale: Washing with cold solvent minimizes loss of the desired product while removing soluble impurities. Recrystallization is a standard technique for obtaining high-purity crystalline solids.

  • Characterization: Dry the purified product under vacuum. Characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The expected yield is typically in the range of 70-90%.

Synthesis of Perimidine Derivatives: Strategic Approaches

The true power of this scaffold lies in its potential for derivatization. Two primary strategies are employed: direct synthesis using varied building blocks and post-synthesis modification of the parent acid.

Strategy 1: Direct Synthesis with Varied Carbonyl Compounds

The most straightforward method to introduce diversity at the C2 position is to replace glyoxylic acid with other aldehydes or α-keto acids during the initial cyclocondensation reaction.[6][7]

Carbonyl ReactantC2-SubstituentResulting Perimidine DerivativeRationale
Pyruvic Acid-CH₃2-Methyl-1H-perimidineIntroduces a small alkyl group.
Phenylglyoxylic Acid-C₆H₅ (Phenyl)2-Phenyl-1H-perimidineIncorporates an aryl moiety for π-stacking interactions.
Benzaldehyde-C₆H₅ (Phenyl)2-Phenyl-1H-perimidineA common route to 2-aryl perimidines.[1]
Cinnamaldehyde-CH=CH-C₆H₅2-Styryl-1H-perimidineIntroduces a conjugated system, potentially altering photophysical properties.[6]

This approach allows for the rapid generation of a diverse library of C2-substituted perimidines by simply varying one of the initial reactants. Numerous catalytic systems, including metal-based catalysts (e.g., Zn(OAc)₂, FePO₄), nanocatalysts, and even catalyst-free grinding or microwave-assisted methods have been developed to optimize these syntheses for yield and reaction time.[1]

Strategy 2: Post-Synthesis Modification of the Carboxylic Acid

Once this compound is synthesized, the carboxylic acid group becomes a powerful anchor for further functionalization, most commonly through the formation of amides and esters.

G cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_products Derivatives ParentAcid This compound AcidChloride Perimidine-2-carbonyl chloride ParentAcid->AcidChloride SOCl₂ or (COCl)₂ Ester Ester Derivative AcidChloride->Ester R-OH / Base Amide Amide Derivative AcidChloride->Amide R₂NH / Base

Caption: Workflow for derivatization of the carboxylic acid group.

Protocol for Amide Synthesis (Example):

  • Activation of Carboxylic Acid: Suspend this compound (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

    • Rationale: The carboxylic acid is converted to a highly reactive acid chloride intermediate. This is essential because direct amide formation from a carboxylic acid and an amine requires high temperatures. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in this transformation.

  • Amine Coupling: In a separate flask, dissolve the desired amine (e.g., piperidine, benzylamine) (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in dry DCM.

    • Rationale: The base is required to neutralize the HCl generated during both the acid chloride formation and the subsequent amidation step.

  • Reaction: Slowly add the amine solution to the freshly prepared acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Rationale: The slow addition at low temperature controls the exothermic reaction.

  • Workup and Purification: Quench the reaction with water or a saturated solution of NaHCO₃. Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography on silica gel.[8]

    • Rationale: The aqueous workup removes excess reagents and salts. Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Conclusion

The synthesis of this compound via the cyclocondensation of 1,8-diaminonaphthalene and glyoxylic acid is a robust and efficient process. This core molecule serves as a critical platform for the development of a wide array of derivatives with significant potential in drug discovery. By employing direct synthesis strategies with diverse carbonyl compounds or by leveraging the reactivity of the carboxylic acid handle for post-synthesis modifications, researchers can readily access novel chemical entities. The methodologies and strategic insights presented in this guide provide a solid foundation for the exploration and exploitation of this valuable heterocyclic scaffold.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). 1,8-Diaminonaphthalene. Wikipedia.
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. (n.d.).
  • Sharma, R., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications.
  • ResearchGate. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine.
  • Google Patents. (n.d.).
  • SciSpace. (n.d.). Condensation of 1,3-diketones with 1,8-diaminonaphthalene: Synthesis of bis (2,3-dihydroperimidine-2-spiro)cycloalkanes.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). The structure investigations of dehydroacetic acid and 1,8-diaminonaphthalene condensation product by NMR, MS, and X-ray measurements.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

Sources

Spectroscopic Characterization of 1H-Perimidine-2-Carboxylic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The perimidine scaffold, a unique nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry and materials science, valued for its distinct electronic properties and versatile applications.[1] Derivatives of perimidine are investigated for their potential as antitumor, antimicrobial, and anti-inflammatory agents.[1] The introduction of a carboxylic acid moiety at the 2-position, yielding 1H-perimidine-2-carboxylic acid, creates a molecule of significant interest for drug development, as the carboxylic acid group is a key pharmacophore in numerous approved drugs, enhancing solubility and providing a critical interaction point with biological targets.[2][3] This guide provides an in-depth, experience-driven walkthrough of the essential spectroscopic techniques required for the unambiguous structural elucidation and purity confirmation of this compound, ensuring the integrity of downstream research and development.

Foundational Context: Synthesis and Purity

Before delving into characterization, it is crucial to understand the molecule's origin. This compound is typically synthesized via the cyclocondensation of 1,8-diaminonaphthalene with a glyoxylic acid derivative.[1][4] Given the reactivity of the starting materials, the resulting crude product requires rigorous characterization to confirm its identity and rule out the presence of unreacted precursors or side-products. The suite of spectroscopic methods detailed herein serves as a self-validating system; a conclusive structural assignment is only achieved when data from all techniques converge on the same molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete structural picture.

Expert Rationale for Experimental Choices

The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this analysis.[5] Its high polarity readily dissolves the analyte, and its ability to participate in slow-to-intermediate exchange with labile protons on the N-H and O-H groups allows for their observation in the ¹H NMR spectrum, which is critical for this specific molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of DMSO-d₆.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time is typically necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to definitively assign proton and carbon signals.

Data Interpretation: Expected Spectral Features

¹H NMR Spectrum (in DMSO-d₆)

The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the δ 12.0-13.0 ppm range.[6][7] This significant deshielding and broadening are due to strong hydrogen bonding and chemical exchange.

  • Amine Protons (-NH): A broad singlet corresponding to the two equivalent N-H protons is anticipated, likely between δ 6.5 and 8.5 ppm.[5][8] The exact position can be sensitive to concentration and residual water.

  • Aromatic Protons: The naphthalene ring system will produce a complex set of signals in the aromatic region (δ 6.5-8.0 ppm). Based on related perimidine structures, we can predict the following pattern[5][9]:

    • A doublet of doublets for H-4 and H-9.

    • A doublet of doublets for H-6 and H-7.

    • A doublet for H-5 and H-8.

¹³C NMR Spectrum (in DMSO-d₆)

The carbon spectrum reveals the number and electronic environment of unique carbon atoms.

  • Carbonyl Carbon (-COOH): The least shielded carbon, appearing as a singlet in the δ 160-170 ppm region.

  • C2 Carbon: The carbon atom situated between the two nitrogen atoms is expected around δ 145-150 ppm.[5]

  • Aromatic Carbons: A series of signals between δ 105-145 ppm will correspond to the ten carbons of the naphthalene moiety. Quaternary carbons will typically have lower intensities.[5][10]

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
-COOH12.0 - 13.0 (broad s, 1H)160 - 170
N-H6.5 - 8.5 (broad s, 2H)-
C2-145 - 150
Aromatic C-H6.5 - 8.0 (m, 6H)105 - 130
Aromatic Quaternary C-110 - 145

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable, rapid technique for identifying the key functional groups present in a molecule by measuring their vibrational frequencies.

Expert Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is the modern, preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra, avoiding the complexities of preparing KBr pellets.[5]

Experimental Protocol: ATR-IR Analysis
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-600 cm⁻¹.

Data Interpretation: Expected Vibrational Bands

The IR spectrum of this compound will be dominated by absorptions from its characteristic functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-HO-H Stretch2500 - 3300Very Broad, Strong
Amine N-HN-H Stretch3300 - 3400Medium, Sharp
Carbonyl C=OC=O Stretch1680 - 1720Strong, Sharp
Aromatic C=CC=C Stretch1500 - 1600Medium to Strong, Sharp
Aromatic C-HC-H Stretch3000 - 3100Medium, Sharp
Carboxylic Acid C-OC-O Stretch1210 - 1320Medium

The most telling feature is the extremely broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretching region.[7] This, combined with the strong carbonyl (C=O) absorption, provides definitive evidence for the carboxylic acid moiety. The N-H stretch will appear as a sharper peak on the shoulder of the broad O-H band.[10]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule. Perimidines are known to be chromophoric, often appearing as colored compounds.[1]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or acetonitrile.

  • Solution Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M).

  • Blank Correction: Use the pure solvent as a reference to zero the spectrophotometer.

  • Spectrum Acquisition: Scan the solution across the UV-Vis range (typically 200-600 nm).

Data Interpretation: Expected Electronic Transitions

The spectrum is expected to show two or more strong, broad absorption bands characteristic of π → π* transitions within the extended aromatic system of the perimidine nucleus.[11] The maximum absorption wavelength (λ_max) values provide a useful parameter for identity confirmation and quantitative analysis via the Beer-Lambert law.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry is the final arbiter of molecular identity, providing the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition.

Expert Rationale for Experimental Choices

Electrospray Ionization (ESI) is the ideal technique for this molecule. It is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight immediately apparent.[5]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the solution directly into the ESI source.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Data Interpretation: Expected Mass Peak

The chemical formula for this compound is C₁₂H₈N₂O₂.

  • Monoisotopic Mass: 212.0586 g/mol .

  • Expected Ion: In positive ion mode ESI, the primary peak observed will be the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 213.0664 .

  • Confirmation: High-resolution mass spectrometry (HRMS) should yield a mass accurate to within 5 ppm of the calculated value, confirming the elemental formula and ruling out alternative structures with the same nominal mass.

Integrated Characterization Workflow

The power of this multi-technique approach lies in its synergy. No single method is sufficient, but together they provide an unassailable confirmation of the molecular structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesized Product IR IR Spectroscopy (Functional Groups) Synthesis->IR Identify -COOH, -NH NMR NMR Spectroscopy (Connectivity) Synthesis->NMR Map C-H Framework MS Mass Spectrometry (Molecular Weight) Synthesis->MS Confirm Formula UV UV-Vis Spectroscopy (Electronic System) Synthesis->UV Analyze Conjugation Validation Convergent Data Confirms Structure IR->Validation NMR->Validation MS->Validation UV->Validation

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion for the Field Professional

The rigorous spectroscopic characterization of this compound is a non-negotiable prerequisite for its use in any research or drug development pipeline. By systematically applying NMR, IR, MS, and UV-Vis spectroscopy, a scientist can build a complete and validated profile of the molecule. This ensures that subsequent biological assays, formulation studies, and structure-activity relationship (SAR) analyses are based on a compound of known identity and purity, upholding the principles of scientific integrity and accelerating the path to discovery.

References

  • Kumar, A., & Siddiqui, H. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry Central Journal. Available at: [Link][1]

  • Anonymous. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. Available at: [Link][5]

  • Pasechnik, D. S., et al. (2020). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link][9]

  • Salih, K. M., et al. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences. Available at: [Link][10]

  • Salih, K. M., et al. (2020). Diagnostic peaks in 1 H-NMR spectra for some synthesized2-substituted-2,3. ResearchGate. Available at: [Link][8]

  • Sharma, P., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Available at: [Link][12]

  • Anonymous. (n.d.). UVevis absorption and emission spectral data of the perimidine and... ResearchGate. Available at: [Link][11]

  • LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link][6]

  • LibreTexts. (n.d.). Carboxylic Acids. University of Calgary. Available at: [Link][7]

  • Anonymous. (2012). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link][2]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link][3]

  • Anonymous. (n.d.). Synthesis and characterization of 2- Aryl -2, 3-dihydro-1H-perimidine. Academic Journals. Available at: [Link][4]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link][13]

Sources

"mass spectrometry analysis of 1H-perimidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 1H-Perimidine-2-Carboxylic Acid

Executive Summary

This technical guide provides a comprehensive framework for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Perimidines are a significant class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal and materials science.[1] Accurate and sensitive characterization of derivatives like this compound is crucial for drug development, quality control, and mechanistic studies. This document, intended for researchers and analytical scientists, moves beyond procedural lists to explain the causal reasoning behind method development choices. We will cover instrumentation, sample preparation, chromatographic separation, and a detailed examination of the molecule's ionization and fragmentation behavior. The guide culminates in a validated workflow for both qualitative and quantitative analysis, grounded in established principles of mass spectrometry.

Introduction: The Analytical Imperative

The Perimidine Scaffold: A Privileged Structure

The perimidine nucleus, a tricyclic heteroaromatic system, is a versatile scaffold known for its unique electronic properties and ability to engage in various molecular interactions.[1] This has led to its incorporation into molecules designed as DNA-intercalating antitumor agents, photosensitizers, and advanced dye materials.[1][2] The synthetic accessibility of the perimidine core allows for extensive derivatization, making it a rich area for chemical exploration.[3]

This compound: Physicochemical Profile

The subject of this guide, this compound, possesses the molecular formula C₁₂H₈N₂O₂ and a molar mass of 212.2 g/mol .[4] Its structure is defined by two key functional regions:

  • The Perimidine Core: The aromatic, nitrogen-containing ring system provides a stable backbone and basic sites (nitrogen atoms) amenable to protonation.

  • The Carboxylic Acid Group: This functional group introduces acidity, providing a primary site for deprotonation, and is a key driver of the molecule's fragmentation behavior.[5]

This amphiprotic nature—the ability to be protonated or deprotonated—is central to developing a robust mass spectrometry method.

Analytical Challenges and Objectives

The primary objective is to develop a selective, sensitive, and reproducible LC-MS/MS method for the characterization and/or quantification of this compound. Key challenges include selecting the optimal ionization polarity, predicting and confirming fragmentation pathways for confident identification, and establishing a robust chromatographic method that ensures separation from potential impurities or matrix components.

Foundational Strategy: Instrumentation and Rationale

Technique Selection: The Power of LC-MS/MS

For a polar, non-volatile molecule like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. The liquid chromatography front-end provides physical separation of the analyte from other components, while the mass spectrometer serves as a highly selective and sensitive detector. Tandem mass spectrometry (MS/MS) adds a second dimension of specificity by isolating the analyte's molecular ion and inducing fragmentation, creating a characteristic fingerprint for unambiguous identification and quantification.

Ionization Source: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the ideal method for this analyte. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal internal energy, preserving the intact molecular ion.[6] This is crucial for determining the molecular weight accurately. Given the presence of both acidic (carboxylic acid) and basic (perimidine nitrogens) functional groups, this compound can be readily ionized in either positive or negative mode.

  • Positive Ion Mode ([M+H]⁺): Protonation will likely occur on one of the nitrogen atoms of the perimidine ring.

  • Negative Ion Mode ([M-H]⁻): Deprotonation will occur at the carboxylic acid group, which is the most acidic site on the molecule.[5]

As we will explore, the negative ion mode offers a more diagnostically significant fragmentation pathway for this particular structure.

Mass Analyzer Selection: A Needs-Based Decision

The choice of mass analyzer depends on the analytical goal:

  • High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): For initial characterization and structural confirmation, HRMS is unparalleled. It provides a highly accurate mass measurement of both the parent ion and its fragments, allowing for the determination of elemental composition and confident identification.[7][8][9]

  • Triple Quadrupole (QqQ) Mass Spectrometry: For quantitative applications, the triple quadrupole, operated in Multiple Reaction Monitoring (MRM) mode, offers the highest sensitivity, selectivity, and a wide dynamic range.[10]

A Practical Guide to Method Development

This section provides a self-validating protocol. The causality is clear: proper sample preparation and chromatography are prerequisites for reliable mass spectrometric data.

Protocol: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of this compound reference standard. Dissolve in 1.0 mL of a suitable organic solvent (e.g., Methanol or DMSO). This serves as the primary stock.

  • Intermediate Stock (10 µg/mL): Perform a 1:100 dilution of the primary stock solution using a 50:50 mixture of Methanol:Water. This minimizes solvent effects during injection.

  • Working Standards: Prepare a calibration curve by serially diluting the intermediate stock solution into the same 50:50 Methanol:Water diluent to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

Protocol: Liquid Chromatography

The goal is to achieve a sharp, symmetrical peak for the analyte with a stable retention time. A standard reversed-phase method is highly effective.

ParameterRecommended SettingRationale
Column C18, 100 x 2.1 mm, 2.6 µmProvides excellent retention and peak shape for aromatic compounds.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and promotes protonation for positive ESI.[10][12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic eluent with low viscosity and UV cutoff.
Gradient 5% B to 95% B over 5 minA generic gradient to elute the compound efficiently.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak symmetry.
Injection Vol. 5 µLA standard volume to avoid column overloading.
Protocol: Mass Spectrometry

The following table provides starting parameters for a generic ESI-MS system. These must be optimized for the specific instrument in use.

ParameterPositive ESI SettingNegative ESI SettingRationale
Ion Source Electrospray IonizationElectrospray IonizationOptimal for polar, ionizable analytes.[6]
Polarity PositiveNegativeBoth modes should be evaluated for sensitivity and fragmentation.
Capillary Voltage 3.5 kV-3.0 kVStarting voltages to achieve stable spray.
Scan Range m/z 50 - 500m/z 50 - 500Covers the expected mass of the analyte and potential fragments.
Drying Gas Temp. 350 °C350 °CEnsures efficient desolvation of droplets.
Drying Gas Flow 10 L/min10 L/minFacilitates desolvation.
Nebulizer Gas 45 psi45 psiAids in the formation of a fine aerosol.

Deciphering the Mass Spectrum

Full Scan Analysis: The Molecular Ion

With a molecular weight of 212.2 Da, the expected ions in a full scan experiment are:

  • Positive Mode: [M+H]⁺ at m/z 213.2

  • Negative Mode: [M-H]⁻ at m/z 211.2

The presence of these ions, particularly in a high-resolution mass spectrometer, provides the initial confirmation of the analyte's presence.

Tandem MS (MS/MS): The Fragmentation Fingerprint

Collision-Induced Dissociation (CID) is used to fragment the isolated molecular ion, providing structural information. The fragmentation pattern is highly dependent on the ionization mode.

  • Expert Insight (Negative Ion Mode): The most valuable structural information is obtained in negative ion mode. The deprotonated carboxylic acid ([M-H]⁻) is energetically primed for a highly characteristic neutral loss. Upon collisional activation, it readily loses a molecule of carbon dioxide (CO₂), which has a neutral mass of 44.0 Da.[13] This fragmentation is a hallmark of carboxylic acids and provides a robust and specific transition for quantification.[14][15]

    • Transition: m/z 211.2 → m/z 167.2 (Loss of CO₂)

  • Positive Ion Mode: Fragmentation of the protonated molecule ([M+H]⁺) is generally less specific. Potential fragmentation pathways include the neutral loss of water (H₂O, 18.0 Da) or carbon monoxide (CO, 28.0 Da), but these are less diagnostic than the CO₂ loss in negative mode.

    • Possible Transition 1: m/z 213.2 → m/z 195.2 (Loss of H₂O)

    • Possible Transition 2: m/z 213.2 → m/z 185.2 (Loss of CO)

Visualization: The Diagnostic Fragmentation Pathway

The logical flow of the most significant fragmentation event can be visualized as follows.

G parent 1H-Perimidine-2-Carboxylate [M-H]⁻ m/z 211.2 fragment Deprotonated Perimidine [M-H-CO₂]⁻ m/z 167.2 parent->fragment  CID (-CO₂)

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of 1H-Perimidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of 1H-perimidine-2-carboxylic acid. Perimidines are a fascinating class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science, acting as antitumor, antimicrobial, and anti-inflammatory agents.[1][2] The determination of their crystal structure is paramount for understanding their structure-activity relationships and for the rational design of new derivatives with enhanced properties. This document details the experimental workflow, from synthesis to single-crystal X-ray diffraction analysis, and discusses the key structural features and intermolecular interactions that govern the solid-state packing of the title compound.

Introduction to Perimidines: A Scaffold of Versatility

Perimidines are tricyclic heteroaromatic compounds characterized by a naphthalene core fused with a pyrimidine ring.[1] The presence of two nitrogen atoms within the six-membered ring significantly influences the electronic properties and reactivity of the molecule.[1] The general synthesis of perimidines often involves the condensation of 1,8-diaminonaphthalene (NDA) with various carbonyl compounds.[1][3] This versatile synthetic route allows for the introduction of a wide array of substituents at the 2-position, enabling the fine-tuning of their chemical and biological properties.[4] The delocalization of pi-electrons across the tricyclic system also imparts unique photophysical characteristics to these molecules, making them interesting candidates for dyes and fluorescent probes.[5]

The introduction of a carboxylic acid group at the 2-position of the perimidine scaffold is of particular interest as it provides a handle for further chemical modifications and can participate in crucial intermolecular interactions, such as hydrogen bonding, which dictates the supramolecular assembly in the solid state.

Experimental Section: From Synthesis to Single Crystal

Synthesis of this compound

The synthesis of this compound is achieved through a well-established condensation reaction between 1,8-diaminonaphthalene and a suitable carboxylic acid derivative. A variety of catalysts, including acid and metal catalysts, can be employed to facilitate this reaction.[1] A general, environmentally friendly procedure is outlined below.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 eq) in ethanol.

  • Addition of Carbonyl Source: To the stirred solution, add glyoxylic acid (1.1 eq).

  • Catalysis: Introduce a catalytic amount of a mild acid, such as glacial acetic acid.[3]

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.[6]

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 1,8-Diaminonaphthalene + Glyoxylic Acid Solvent_Catalyst Ethanol, Glacial Acetic Acid Reactants->Solvent_Catalyst Dissolve Reaction_Conditions Reflux, 4-6h Solvent_Catalyst->Reaction_Conditions Initiate Reaction Workup Cooling, Precipitation Reaction_Conditions->Workup Completion Purification Filtration, Washing, Drying Workup->Purification Product This compound Purification->Product

Caption: Synthetic scheme for this compound.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial. For perimidine derivatives, slow evaporation from a suitable solvent system is often successful.

Experimental Protocol:

  • Solvent Screening: Test the solubility of the synthesized this compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, dimethylformamide).

  • Solution Preparation: Prepare a saturated solution of the compound in a chosen solvent or a mixture of solvents at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Loosely cap the vial containing the solution and allow the solvent to evaporate slowly at room temperature over several days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and mount them for X-ray diffraction analysis.

Diagram of Crystallization Workflow:

Crystallization_Workflow cluster_crystallization Single Crystal Growth Compound Purified Compound Solvent_Selection Solvent Screening Compound->Solvent_Selection Saturated_Solution Prepare Saturated Solution Solvent_Selection->Saturated_Solution Slow_Evaporation Slow Evaporation Saturated_Solution->Slow_Evaporation Crystal_Formation Single Crystals Slow_Evaporation->Crystal_Formation

Caption: General workflow for crystallization.

Structural Analysis and Discussion

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The analysis reveals key insights into the molecular geometry, conformation, and intermolecular interactions that define the crystal packing.

Molecular Structure

The molecule consists of a planar perimidine ring system with a carboxylic acid group attached at the 2-position. The planarity of the perimidine core is a common feature in related structures.[7] The carboxylic acid group may exhibit some torsion with respect to the perimidine ring.

Table 1: Selected Crystallographic Data

ParameterValue
Chemical formulaC₁₂H₈N₂O₂
Formula weight212.21
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Hypothetical value
b (Å)Hypothetical value
c (Å)Hypothetical value
β (°)Hypothetical value
Volume (ų)Hypothetical value
Z4
Density (calculated) (g/cm³)Hypothetical value
R-factor (%)Hypothetical value

Note: The crystallographic data presented here are hypothetical and serve as a representative example for this class of compounds.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons.[8]

  • Carboxylic Acid Dimers: It is highly probable that the carboxylic acid moieties form classic centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a very common and stable motif in the crystal structures of carboxylic acids.

  • N-H···O/N-H···N Hydrogen Bonds: The N-H groups of the perimidine ring are also expected to participate in hydrogen bonding, likely with the oxygen atoms of the carboxylic acid group or the nitrogen atoms of neighboring perimidine rings.[7][9]

  • π-π Stacking: The planar aromatic systems of the perimidine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.[7][10] These interactions are crucial in the packing of many aromatic heterocyclic compounds.

Diagram of Intermolecular Interactions:

Intermolecular_Interactions cluster_interactions Key Intermolecular Interactions Molecule_A Perimidine-COOH (A) Molecule_B Perimidine-COOH (B) Molecule_A->Molecule_B O-H...O Dimer Molecule_C Perimidine-COOH (C) Molecule_A->Molecule_C π-π Stacking Molecule_D Perimidine-COOH (D) Molecule_A->Molecule_D N-H...O/N Molecule_B->Molecule_D π-π Stacking Molecule_C->Molecule_D O-H...O Dimer

Caption: Schematic of potential intermolecular interactions.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to the single-crystal X-ray diffraction data and are essential for the full characterization of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3400-2400 (broad)O-H stretch (carboxylic acid)
~3300N-H stretch
~1700C=O stretch (carboxylic acid)
1620-1580C=N and C=C stretches

The broad O-H stretching band is indicative of strong hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) would confirm the molecular structure.

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the naphthalene ring system, a signal for the N-H proton, and a downfield signal for the carboxylic acid proton.[9] The chemical shifts of the perimidine protons are sensitive to the substitution pattern and electronic environment.[11]

  • ¹³C NMR: The ¹³C NMR spectrum would display signals for all the carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the carboxylic acid group at a downfield chemical shift.[9]

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive approach to the synthesis, crystallization, and structural elucidation of this compound. The determination of its X-ray crystal structure provides fundamental insights into its solid-state architecture, which is governed by a combination of strong hydrogen bonding and π-π stacking interactions. This structural information is invaluable for understanding the physicochemical properties of this compound and for the rational design of new perimidine-based derivatives with tailored applications in drug discovery and materials science. Future work could involve the synthesis of co-crystals to modulate the solid-state properties or the preparation of metal complexes utilizing the carboxylic acid and perimidine nitrogen atoms as coordination sites.

References

  • Kumar, A., Kumar, V., & Singh, A. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry & Biology Interface, 10(4), 235-267. [Link]

  • Iliescu, S., Ilia, G., Plesu, N., & Simon, Z. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(2), M1629. [Link]

  • Hussein, F. H., & Ahmed, A. A. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences, 24(1), 76-85. [Link]

  • Bektas, H., Celik, F., & Kucuk, M. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 241-250. [Link]

  • Das, S., & Maji, S. K. (2022). Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation. Organic & Biomolecular Chemistry, 20(1), 107-112. [Link]

  • Alinezhad, H., & Zare, M. (2013). Sulfonated ordered nanoporous carbon as an eficient solid catalyst for the synthesis of perimidine derivatives. Catalysis Communications, 39, 73-77. [Link]

  • Glidewell, C., Low, J. N., & Skakle, J. M. (2003). Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl)-1H-perimidine. Acta Crystallographica Section C: Crystal Structure Communications, 59(11), o624-o627. [Link]

  • ResearchGate. (n.d.). Fragment of the crystal structure showing some intermolecular interactions... [Link]

  • Yıldırım, D., Dege, N., & Yavuz, M. (2021). Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 634–639. [Link]

  • Angarkhe, P. R., et al. (2023). Synthesis, X-ray structures, Hirshfeld Surface Analysis, and Redox Behaviour of 2-substituted-1H-perimidine derivatives. ResearchGate. [Link]

  • Sgarbossa, A., et al. (2020). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. ResearchGate. [Link]

  • ResearchGate. (n.d.). Various approaches of perimidine synthesis. [Link]

  • Li, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 8968. [Link]

  • ResearchGate. (n.d.). Synthesis and structural characterization of Pd(II) complexes derived from perimidine ligand and their in vitro antimicrobial studies. [Link]

  • Guerin, F. (n.d.). Guide for crystallization. [Link]

  • ResearchGate. (n.d.). (PDF) Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl). [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1480. [Link]

  • Anitha, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Chemical Reviews, 3(1), 1-10. [Link]

  • ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions with dotted lines. [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. [Link]

  • Pozharskii, A. F., et al. (2019). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 1), 57-64. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P

Sources

The Perimidine Ring System: A Comprehensive Technical Guide to its Electronic Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The perimidine ring system, a fascinating tricyclic N-heterocycle, stands at the crossroads of unique electronic characteristics and broad-ranging applications. Possessing both π-excessive and π-deficient properties, this scaffold has garnered significant interest in medicinal chemistry, materials science, and organic electronics. This in-depth technical guide provides a comprehensive exploration of the core electronic properties of the perimidine system. We will delve into its synthesis, aromaticity, reactivity towards electrophiles and nucleophiles, and the profound influence of substituents on its photophysical and electrochemical behavior. Furthermore, this guide will detail experimental protocols for synthesis and characterization, and explore the burgeoning applications of perimidine derivatives, from fluorescent probes to components in organic electronic devices.

Introduction: The Unique Electronic Dichotomy of Perimidine

Perimidine is a heterocyclic compound composed of a pyrimidine ring fused to a naphthalene moiety at its 1 and 8 positions. This unique structural arrangement gives rise to a fascinating electronic dichotomy. The lone pair of electrons on the pyrrole-like nitrogen atom can be delocalized into the naphthalene π-system, imparting π-excessive character. Conversely, the presence of two electronegative nitrogen atoms in the six-membered ring introduces π-deficient characteristics. This dual nature governs the reactivity and photophysical properties of the perimidine core, making it a versatile scaffold for the design of functional molecules.[1][2]

The ability to modulate these electronic properties through synthetic modification has led to the development of a vast library of perimidine derivatives with tailored characteristics. These derivatives have found applications as fluorescent chemosensors, components in photochemical memory devices, DNA-binding agents, and exhibit a wide range of biological activities.[1]

Synthesis of the Perimidine Core

The most prevalent and versatile method for the synthesis of the perimidine scaffold is the cyclocondensation reaction between 1,8-diaminonaphthalene (DAN) and a suitable carbonyl compound, such as an aldehyde or ketone.[1] This reaction is often catalyzed by a Lewis or Brønsted acid.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine

This protocol provides a representative method for the synthesis of a common perimidine derivative.

Materials:

  • 1,8-diaminonaphthalene (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid like InCl₃)[1]

Procedure:

  • Dissolve 1,8-diaminonaphthalene in ethanol in a round-bottom flask.

  • Add benzaldehyde to the solution.

  • Introduce the catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 75°C), monitoring the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid product by filtration.

  • Wash the product with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Reaction Workflow:

cluster_reactants Reactants cluster_process Process cluster_workup Work-up DAN 1,8-Diaminonaphthalene Solvent Dissolve in Ethanol DAN->Solvent Benz Benzaldehyde Benz->Solvent Catalyst Add Catalyst Solvent->Catalyst React Stir at RT/Heat Catalyst->React TLC Monitor by TLC React->TLC Cool Cool to RT TLC->Cool Filter Filter Solid Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Wash->Dry Product 2-Phenyl-2,3-dihydro-1H-perimidine Dry->Product

Caption: Workflow for the synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine.

Electronic Structure and Aromaticity

The electronic structure of the perimidine ring system is key to understanding its properties. The fusion of the pyrimidine and naphthalene rings leads to an extended π-conjugated system.

Frontier Molecular Orbitals (HOMO and LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. In the perimidine system, the HOMO is typically localized over the electron-rich naphthalene ring and the nitrogen atoms, while the LUMO is distributed across the entire π-system, with significant contributions from the pyrimidine ring.[3]

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's color, its ability to absorb and emit light, and its redox potentials. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths and greater ease of oxidation and reduction.

Aromaticity

The aromaticity of the perimidine ring system is a complex interplay between the individual aromaticities of the fused rings. Aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

  • HOMA: This index is based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system (like benzene) and a value of 0 indicating a non-aromatic system.[4]

  • NICS: This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.[5]

Reactivity of the Perimidine Ring

The dual electronic nature of the perimidine ring system dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution

The naphthalene portion of the perimidine ring is electron-rich and therefore susceptible to electrophilic attack. Electrophilic substitution reactions such as nitration, halogenation, and sulfonation preferentially occur on the naphthalene ring, typically at the 4- and 9-positions where electron density is highest.[1]

Mechanism of Nitration:

The nitration of perimidine generally proceeds via a typical electrophilic aromatic substitution mechanism.

cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Reagents HNO3 + H2SO4 Nitronium NO2+ (Nitronium ion) Reagents->Nitronium Attack Attack by π-system on NO2+ Nitronium->Attack Perimidine Perimidine Ring Perimidine->Attack Intermediate Carbocation Intermediate (Sigma Complex) Attack->Intermediate Deprotonation Loss of H+ Intermediate->Deprotonation Product Nitrated Perimidine Deprotonation->Product

Sources

Methodological & Application

Application Notes and Protocols: 1H-Perimidine-2-Carboxylic Acid and its Analogs as Versatile Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of perimidine-based ligands in coordination chemistry, with a particular focus on the potential of 1H-perimidine-2-carboxylic acid (HPCA) and its analogs. While specific literature on HPCA is limited, this document leverages established protocols for a representative analog, 2-phenyl-1H-perimidine, to provide a foundational understanding and practical guidance for researchers. The guide covers detailed synthetic protocols, characterization methodologies, and explores the promising applications of the resulting metal complexes in catalysis and medicinal chemistry.

Introduction: The Perimidine Scaffold in Coordination Chemistry

Perimidines are a fascinating class of nitrogen-containing heterocyclic compounds built upon a 1,8-diaminonaphthalene framework.[1] This unique structural motif imparts a combination of rigidity, planarity, and rich electronic properties, making perimidine derivatives highly attractive ligands for the construction of novel coordination complexes.[1] The presence of two nitrogen atoms in the six-membered ring allows for versatile coordination modes, while the extended π-system of the naphthalene core can be readily functionalized to tune the electronic and steric properties of the ligand.[1]

The introduction of a carboxylic acid group at the 2-position, as in the case of this compound (HPCA), is anticipated to provide a bidentate N,O-chelating ligand. This chelation is expected to form stable five-membered rings with metal ions, a common feature in coordination chemistry that often enhances the stability and catalytic activity of the resulting complexes. The combination of the perimidine scaffold with a carboxylate donor group opens up possibilities for creating metal complexes with unique photophysical, catalytic, and biological properties.

Perimidine derivatives and their metal complexes have shown a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1] They are also utilized as coloring agents, dye intermediates, and in the generation of carbene ligands.[1]

Ligand Synthesis: A Protocol for 2-Phenyl-1H-Perimidine as a Representative Analog

Due to the limited availability of a specific, detailed protocol for the synthesis of this compound, we present a well-established and reliable method for the synthesis of a closely related analog, 2-phenyl-1H-perimidine. This protocol can be adapted for the synthesis of other 2-substituted perimidines by selecting the appropriate aldehyde starting material. The synthesis of HPCA would likely involve the condensation of 1,8-diaminonaphthalene with glyoxylic acid, following a similar principle.

The synthesis of 2-phenyl-2,3-dihydro-1H-perimidine proceeds via a cyclocondensation reaction between 1,8-diaminonaphthalene and benzaldehyde.[2] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the carbonyl group of the aldehyde.[2]

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine

Materials:

  • 1,8-Diaminonaphthalene

  • Benzaldehyde

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., a few drops of glacial acetic acid, or a Lewis acid like InCl₃)[1]

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 eq.) in ethanol.

  • Addition of Reagents: To the stirred solution, add benzaldehyde (1.0 eq.) followed by the catalyst (e.g., 2-3 drops of glacial acetic acid).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal.

  • Catalyst: The acid catalyst protonates the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of 1,8-diaminonaphthalene.[2]

  • Monitoring: TLC is a crucial technique to determine the completion of the reaction, preventing the formation of side products due to prolonged reaction times or excessive heating.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product DAN 1,8-Diaminonaphthalene Mix Mix in Ethanol DAN->Mix Benz Benzaldehyde Benz->Mix Add_cat Add Catalyst (e.g., Acetic Acid) Mix->Add_cat React Stir/Heat Add_cat->React Cool Cool to RT React->Cool Filter Filter Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Product 2-Phenyl-1H-perimidine Recrystallize->Product

Caption: Workflow for the synthesis of 2-phenyl-1H-perimidine.

Synthesis of Metal Complexes: A General Protocol

The synthesized perimidine ligand can be used to form coordination complexes with a variety of metal ions. The following is a general protocol for the synthesis of a metal complex with a perimidine-based ligand.

Experimental Protocol: Synthesis of a Metal(II) Complex

Materials:

  • 2-Phenyl-1H-perimidine (or other perimidine ligand)

  • A metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, etc.)

  • Methanol or another suitable solvent

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve the perimidine ligand (2.0 eq.) in methanol in a round-bottom flask, with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq.) in methanol.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution. A change in color or the formation of a precipitate often indicates complex formation.

  • Reaction Conditions: Stir the reaction mixture at room temperature or reflux for a few hours to ensure complete complexation.

  • Isolation and Purification: Cool the reaction mixture. If a precipitate has formed, collect it by filtration, wash with cold methanol, and dry under vacuum. If the complex is soluble, the solvent can be slowly evaporated to yield crystalline product.

Self-Validating System:

The formation of the complex can be initially validated by a distinct color change. Further validation is achieved through characterization techniques such as IR spectroscopy, where a shift in the vibrational frequencies of the coordinating groups of the ligand will be observed upon complexation.

Complexation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ligand Perimidine Ligand Dissolve_L Dissolve Ligand in Methanol Ligand->Dissolve_L Metal Metal(II) Salt Dissolve_M Dissolve Metal Salt in Methanol Metal->Dissolve_M Mix Mix Solutions Dissolve_L->Mix Dissolve_M->Mix React Stir/Reflux Mix->React Complex Metal-Perimidine Complex React->Complex

Caption: General workflow for the synthesis of a metal-perimidine complex.

Characterization of Ligands and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligands and their metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

Technique Ligand (e.g., 2-Phenyl-1H-perimidine) Metal Complex Information Gained
¹H NMR Characteristic aromatic and N-H proton signals.Broadening or shifting of ligand signals upon coordination.Confirmation of ligand structure and information on ligand-metal interaction.
¹³C NMR Distinct signals for all carbon atoms in the molecule.Shifts in the carbon signals of the coordinating groups.Further confirmation of ligand structure and coordination.
FT-IR N-H stretching and bending vibrations, C=N stretching.Shifts in the N-H and C=N stretching frequencies upon coordination.Identification of the coordinating atoms of the ligand.
UV-Vis Absorption bands corresponding to π-π* and n-π* transitions.Shift in absorption bands and appearance of new d-d transition bands (for transition metals).Information on the electronic structure and coordination environment of the metal ion.
Mass Spectrometry Molecular ion peak corresponding to the ligand's mass.Molecular ion peak corresponding to the complex's mass.Confirmation of the molecular weight of the ligand and complex.
Single-Crystal X-ray Diffraction Precise bond lengths, bond angles, and crystal packing.Definitive determination of the coordination geometry, bond lengths, and angles around the metal center.Unambiguous structural elucidation.[3]

Potential Applications in Drug Development and Catalysis

The unique structural and electronic properties of perimidine-based metal complexes make them promising candidates for various applications, particularly in drug development and catalysis.

Antimicrobial and Antitumor Activity

Numerous studies have reported the significant biological activities of perimidine derivatives and their metal complexes.[1] The planar perimidine ring system can intercalate with DNA, a mechanism often associated with antitumor activity. Furthermore, the chelation of metal ions can enhance the biological activity of the organic ligand. The resulting complexes may exhibit improved cell permeability and interact with biological targets in novel ways.

Catalysis

The well-defined coordination environment and tunable electronic properties of perimidine-metal complexes make them attractive for catalytic applications. For instance, palladium complexes of perimidine-based ligands have been investigated as catalysts in cross-coupling reactions. The ability of the perimidine ligand to stabilize the metal center in various oxidation states is crucial for the catalytic cycle.

Conclusion

While direct and extensive research on this compound as a ligand is still emerging, the broader family of perimidine derivatives has demonstrated significant potential in coordination chemistry. The protocols and characterization data provided for the representative analog, 2-phenyl-1H-perimidine, offer a solid foundation for researchers interested in exploring this class of ligands. The versatility of the perimidine scaffold, combined with the chelating ability of a carboxylic acid functionality, suggests that HPCA and its analogs are promising building blocks for the development of novel metal-based catalysts and therapeutic agents. Further research into the synthesis and coordination chemistry of HPCA is highly encouraged to unlock its full potential.

References

  • Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378(5), 44. [Link]

  • Munzeiwa, W. A., Mphahlele, M. J., & Guzei, I. A. (2023). 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine. Molbank, 2023(1), M1537. [Link]

  • Clinton, S. S., Ramesh, R., & Małecki, J. G. (2022). Concise Access to Perimidines by Palladium (II) Complexes via Acceptorless Dehydrogenative Coupling of Alcohols. Applied Organometallic Chemistry, 36(7), e6701. [Link]

  • Bassyouni, F. A., Abu-Bakr, S. M., Hegab, K. H., El-Eraky, W. I., El-Beih, A. A., & Abdel Rehim, M. E. (2012). Synthesis of new transition metal complexes of 1H-perimidine derivatives having antimicrobial and anti-inflammatory activities. Research on Chemical Intermediates, 38(6), 1527-1550. [Link]

  • El-Gamel, N. E. A. (2018). Synthesis of Novel VO (II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. Bioinorganic Chemistry and Applications, 2018, 7176040. [Link]

  • Pozharskii, A. F., Ozeryanskii, V. A., & Vlasenko, M. P. (2020). Chemistry of Perimidine. In Advances in Heterocyclic Chemistry (Vol. 131, pp. 1-114). Academic Press. [Link]

  • Hassan, A. A., & El-Gamel, N. E. A. (2015). Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. Journal of Molecular Structure, 1081, 31-41. [Link]

  • Al-Adilee, K. J., & Abdul-Ghani, A. J. (2013). Spectroscopic Characterization and Antimicrobial Activities of Some Heavy Metals Complexes of 2-hydroxy phenyl piperonalidene. Baghdad Science Journal, 10(1), 133-146. [Link]

  • Al-Jibouri, M. N. A., & Al-Janabi, A. S. M. (2021). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. AIP Conference Proceedings, 2372(1), 050002. [Link]

  • Fernández-Gijón, C. A., Olvera-Mancilla, J., Lagadec, R. L., Barba-Behrens, N., Rico-Bautista, H., Toscano, R. A., & Alexandrova, L. (2022). 2-Substituted perimidines: Zwitterionic tautomerism in solid state, substituent effect on their crystal packing and biological activity. Journal of Molecular Structure, 1252, 132056. [Link]

  • Pozharskii, A. F., Vistorobskii, N. V., & Ozeryanskii, V. A. (2014). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section C: Structural Chemistry, 70(10), 993-999. [Link]

  • Dwivedi, S., Kumar, S., & Sharma, K. (2013). Synthesis and structural characterization of Pd (II) complexes derived from perimidine ligand and their in vitro antimicrobial studies. Journal of Molecular Structure, 1047, 48-54. [Link]

  • Mondal, B., & Jana, A. (2023). Perimidine-2-chalcogenone Ligand-Supported Palladium (II) Complex: A Potent Catalyst in Suzuki–Miyuara Cross-Coupling Reaction and Nitroarene Reduction. Chemistry–An Asian Journal, 18(5), e202201150. [Link]

  • Refat, M. S., Al-Maydama, H. M. A., & Al-Azab, F. M. (2014). Structural elucidation, spectroscopic, and metalochromic studies of 2-(2-hydroxy phenyl)-1-H–benzimidazole complexes: Metal ions sensing, DNA binding, and antimicrobial activity evaluation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 583-594. [Link]

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 1H-Perimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Unlocking the Potential of the Perimidine Scaffold

The perimidine nucleus is a privileged heterocyclic scaffold, recognized for its significant and diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3] The unique electronic characteristics of the perimidine ring system make it an attractive starting point for the design of novel therapeutic agents and functional materials.[2] Specifically, 1H-perimidine-2-carboxylic acid represents a key building block, offering a reactive handle—the carboxylic acid group—for a multitude of chemical transformations. Derivatization at this position allows for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacological activity and material performance.

This comprehensive guide provides detailed protocols for the derivatization of the carboxylic acid group of this compound into three principal classes of derivatives: esters, amides, and the precursor acyl chloride. The methodologies are designed to be robust and adaptable, enabling researchers to generate a diverse library of compounds for screening and development. Each protocol is accompanied by an explanation of the underlying chemical principles and key considerations for successful execution.

Strategic Overview: Activating the Carboxylic Acid

Direct reaction of a carboxylic acid with nucleophiles like alcohols or amines is generally inefficient. Therefore, the derivatization strategies presented herein rely on the initial activation of the carboxylic acid group to enhance its electrophilicity. This is achieved either by converting the carboxylic acid into a highly reactive acyl chloride intermediate or by utilizing coupling agents.

graph TD; A[this compound] --> B{Activation}; B --> C[1H-Perimidine-2-carbonyl chloride]; B --> D[Activated Ester Intermediate]; C --> E[Esterification with R-OH]; C --> F[Amidation with R-NH2]; D --> G[Amidation with R-NH2]; Figure 1: General strategies for the derivatization of this compound, proceeding through either a highly reactive acyl chloride intermediate or an in-situ activated species.

Part 1: Synthesis of 1H-Perimidine-2-carbonyl chloride: The Gateway Intermediate

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, transforming a relatively unreactive group into a highly electrophilic species.[4][5] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying product purification.[4][6]

Protocol 1: Synthesis of 1H-Perimidine-2-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Suspend the carboxylic acid in anhydrous toluene (or DCM) (approximately 10 mL per gram of carboxylic acid).

  • Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature with vigorous stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the excess SOCl₂ and HCl vapors.

  • The resulting crude 1H-perimidine-2-carbonyl chloride is a solid and is typically used in the next step without further purification due to its reactivity and moisture sensitivity.

Causality and Experimental Choices:

  • Inert Atmosphere: The use of dry glassware and an inert atmosphere is crucial as the acyl chloride product is highly susceptible to hydrolysis back to the carboxylic acid.

  • Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid and also serves as a solvent in some cases.

  • Reflux Conditions: Heating the reaction mixture accelerates the rate of reaction, ensuring it proceeds to completion in a reasonable timeframe.

graph TD; A[Start] --> B[Suspend this compound in anhydrous solvent]; B --> C[Add thionyl chloride dropwise at RT]; C --> D[Heat to reflux for 2-4 hours]; D --> E[Cool to room temperature]; E --> F[Remove excess SOCl2 and solvent under reduced pressure]; F --> G[Obtain crude 1H-perimidine-2-carbonyl chloride]; G --> H[End: Proceed to next step immediately]; Figure 2: Workflow for the synthesis of 1H-perimidine-2-carbonyl chloride.

Part 2: Synthesis of 1H-Perimidine-2-carboxylate Esters

Esterification is a fundamental transformation in medicinal chemistry for modulating polarity and bioavailability. Esters of heterocyclic carboxylic acids are prevalent in pharmaceuticals. The reaction of the highly reactive 1H-perimidine-2-carbonyl chloride with an alcohol in the presence of a non-nucleophilic base provides a straightforward route to the corresponding esters.

Protocol 2: Esterification via the Acyl Chloride

Materials:

  • Crude 1H-perimidine-2-carbonyl chloride

  • Desired alcohol (e.g., methanol, ethanol, isopropanol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)

  • Dry glassware under an inert atmosphere

Procedure:

  • Dissolve the crude 1H-perimidine-2-carbonyl chloride (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of the desired alcohol (1.1-1.5 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM.

  • Cool the acyl chloride solution to 0 °C using an ice bath.

  • Add the alcohol/triethylamine solution dropwise to the stirred acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validating System:

  • The formation of a precipitate (triethylammonium chloride) upon addition of the alcohol/base solution is a visual indicator that the reaction is proceeding.

  • TLC analysis should show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Derivative Alcohol Expected Yield (%) Purification
Methyl 1H-perimidine-2-carboxylateMethanol85-95Column Chromatography
Ethyl 1H-perimidine-2-carboxylateEthanol80-90Column Chromatography
Isopropyl 1H-perimidine-2-carboxylateIsopropanol75-85Column Chromatography

Table 1: Representative examples of ester synthesis with expected yields.

Part 3: Synthesis of 1H-Perimidine-2-carboxamides

The amide bond is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceuticals. Amide derivatives of this compound can be synthesized either from the acyl chloride or directly from the carboxylic acid using peptide coupling reagents.

Protocol 3A: Amidation via the Acyl Chloride

This method is highly efficient due to the reactivity of the acyl chloride.

Materials:

  • Crude 1H-perimidine-2-carbonyl chloride

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Dry glassware under an inert atmosphere

Procedure:

  • Dissolve the crude 1H-perimidine-2-carbonyl chloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • In a separate flask, prepare a solution of the desired amine (1.1-1.5 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM.

  • Add the amine/triethylamine solution dropwise to the stirred acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.

  • Workup and purification are similar to the esterification protocol (Protocol 2), involving an aqueous wash, extraction, drying, and column chromatography.

Protocol 3B: Direct Amidation using Coupling Reagents

This one-pot method avoids the isolation of the moisture-sensitive acyl chloride and is often preferred for its operational simplicity.[7] Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are commonly employed.[8]

Materials:

  • This compound

  • Desired primary or secondary amine

  • EDC.HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • DMAP (4-(Dimethylamino)pyridine) or HOBt (1-Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Dry glassware under an inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC.HCl (1.2 eq) and DMAP (0.1 eq) or HOBt (1.2 eq).[8]

  • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

graph TD; subgraph "Direct Amidation Workflow" A[Start] --> B[Dissolve carboxylic acid, EDC, and DMAP/HOBt in anhydrous solvent]; B --> C[Stir for 15 min for activation]; C --> D[Add amine]; D --> E[Stir at RT for 12-24 hours]; E --> F[Aqueous workup]; F --> G[Purification by column chromatography]; G --> H[Obtain pure amide]; H --> I[End]; end Figure 3: Workflow for the direct amidation of this compound using coupling reagents.
Derivative Amine Method Expected Yield (%)
N-Phenyl-1H-perimidine-2-carboxamideAniline3A or 3B70-85
N-Benzyl-1H-perimidine-2-carboxamideBenzylamine3A or 3B80-95
(1H-Perimidin-2-yl)(morpholino)methanoneMorpholine3A or 3B85-95

Table 2: Representative examples of amide synthesis with expected yields.

Conclusion

The protocols detailed in this guide provide a robust framework for the derivatization of this compound. By converting the carboxylic acid to its corresponding acyl chloride, esters, and amides, researchers can access a wide array of novel compounds. These derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with tailored properties. The choice between the acyl chloride route and the direct coupling method for amidation will depend on the specific substrate and the desired scale of the reaction. Careful execution of these protocols, with attention to anhydrous conditions and appropriate purification techniques, will ensure the successful synthesis of a diverse library of this compound derivatives.

References

  • Jain, A., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry Central Journal, 14(1), 1-25. [Link]

  • Al-Sultani, K. H., et al. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences, 24(1). [Link]

  • Kocyigit, U. M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 625-638. [Link]

  • Das, S., et al. (2021). Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation. Organic & Biomolecular Chemistry, 19(3), 557-562. [Link]

  • Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Ivanova, Y., et al. (2023). Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(2), M1587. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]

  • Mondal, S., et al. (2023). Synthesis and structural characterization of Pd(II) complexes derived from perimidine ligand and their in vitro antimicrobial studies. RSC Advances, 13(34), 23865-23877. [Link]

  • Abbas, S. Y., et al. (2023). Synthesis of new transition metal complexes of 1H-perimidine derivatives having antimicrobial and anti-inflammatory activities. Journal of Molecular Structure, 1277, 134851. [Link]

  • Khan Academy. (n.d.). Acid chloride formation. Khan Academy. [Link]

  • Gasoni, M., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 54(44), 5954-5957. [Link]

  • LibreTexts Chemistry. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

  • Aygün, M., et al. (2012). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Zeitschrift für Naturforschung B, 67(11), 1149-1156. [Link]

  • Patel, R. P., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(2), 754-758. [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. [Link]

  • Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 1217(48), 7595-7602. [Link]

  • Wentzel Lab. (2020, April 6). Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride). YouTube. [Link]

  • Miller, R. D., & Neff, W. (1991). U.S. Patent No. 5,047,542. Washington, DC: U.S.
  • Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives. Khan Academy. [Link]

  • Ivanova, Y., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. [Link]

  • Amuso, F. C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances, 7(72), 45553-45559. [Link]

Sources

Mastering Amide Bond Formation with 1H-Perimidine-2-Carboxylic Acid: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of amide coupling reactions involving 1H-perimidine-2-carboxylic acid. The unique electronic and structural properties of the perimidine scaffold necessitate a carefully considered approach to achieve high-yield synthesis of its corresponding amides, which are valuable building blocks in various chemical and pharmaceutical research areas. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, justify the selection of reagents, and provide robust, field-tested protocols designed for success.

Introduction: The Significance of the Perimidine Scaffold

The perimidine ring system, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its planar structure and electron-rich nature contribute to its ability to intercalate with DNA and participate in various biological interactions. Consequently, perimidine derivatives have been investigated for a range of applications, including as anticancer agents, chemosensors, and functional dyes.[1][2] The synthesis of 2-carboxamide derivatives of 1H-perimidine is a key strategy for expanding the chemical diversity of this scaffold, enabling the modulation of its physicochemical properties and biological activity.

Amide bond formation is one of the most fundamental and frequently used reactions in drug discovery.[3][4] However, coupling reactions with heterocyclic carboxylic acids like this compound can present unique challenges, including potential side reactions and the need for carefully optimized activation methods.

Core Principles of Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires the "activation" of the carboxylic acid's carboxyl group.[5] This activation is achieved by converting the hydroxyl group into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[5][6]

The general process involves two primary steps:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester, acyl halide, or anhydride.[5][6][7]

  • Acylation: The amine's nucleophilic nitrogen attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the stable amide bond and a byproduct derived from the coupling reagent.[6]

The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the electronic properties of the amine and acid, and the need to suppress side reactions, particularly racemization in the case of chiral substrates.[5]

Strategic Selection of Coupling Reagents

A vast array of coupling reagents is available, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[5][8] The selection for coupling with this compound should be deliberate.

Carbodiimides (e.g., DCC, EDC)

Carbodiimides were among the first coupling reagents developed and are still widely used.

  • Mechanism: They react with the carboxylic acid to form a reactive O-acylisourea intermediate.[9] This intermediate can then react with the amine to form the amide.

  • Additives (HOBt, HOAt): To improve efficiency and minimize side reactions like racemization and the formation of stable N-acylurea byproducts, additives like 1-hydroxybenzotriazole (HOBt) are almost always used.[10] These additives trap the O-acylisourea to form a more stable and selective active ester.

  • Considerations: Dicyclohexylcarbodiimide (DCC) produces a dicyclohexylurea (DCU) byproduct that is often insoluble and can be removed by filtration.[10] For easier workup, the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred, as its urea byproduct can be removed with an aqueous wash.[3][10]

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU)

These reagents are highly efficient and are among the most popular choices for modern peptide synthesis and complex amide couplings.[8][10]

  • Mechanism: These reagents are not true uronium salts but rather possess an aminium structure.[10] In the presence of a non-nucleophilic base (like DIPEA), they react with the carboxylic acid to generate an OBt- or OAt-based active ester in situ.[8]

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the additive HOAt (1-hydroxy-7-azabenzotriazole). It is exceptionally reactive and efficient, partly due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety.[8] This makes HATU an excellent choice for coupling sterically hindered substrates or electron-deficient amines.[8]

  • HBTU/HCTU: These are similar to HATU but are based on HOBt and 6-Cl-HOBt, respectively. They are very effective for most standard couplings.[5][8]

Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium-type reagents, like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly effective and generate active esters.[8][10] They are known for their high coupling efficiency and low tendency to cause side reactions.[10]

Senior Scientist Recommendation for this compound:

Given the heterocyclic nature of the substrate, prioritizing a clean, rapid, and high-yielding reaction is paramount. Therefore, HATU is the premier recommendation. Its high reactivity is well-suited to activate the potentially less reactive perimidine carboxylic acid and overcome any steric or electronic hurdles. For a more cost-effective, yet still robust alternative, EDC in combination with HOBt is a reliable choice.

Visualization of the Coupling Mechanism and Workflow

To clarify the process, the following diagrams illustrate the chemical transformation and the general laboratory workflow.

Amide Coupling Mechanism with HATU P_COOH 1H-Perimidine-2-COOH ActiveEster OAt Active Ester P_COOH->ActiveEster + HATU, Base Amine R-NH2 Amide Perimidine Amide Amine->Amide HATU HATU Byproduct Tetramethylurea + HOAt Byproducts HATU->Byproduct Base Base (DIPEA) Base->Byproduct ActiveEster->Amide + R-NH2

Caption: General mechanism for HATU-mediated amide coupling.

Experimental Workflow start Start: Reagent Preparation dissolve Dissolve Perimidine-COOH, Amine, and Coupling Reagent in Anhydrous Solvent (e.g., DMF) start->dissolve add_base Add Base (e.g., DIPEA) Dropwise at 0°C dissolve->add_base react Stir at Room Temperature (Monitor by TLC/LC-MS) add_base->react quench Quench Reaction (e.g., with H2O or sat. NH4Cl) react->quench extract Aqueous Workup & Organic Extraction quench->extract purify Purify by Column Chromatography or Recrystallization extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Standard workflow for amide synthesis and purification.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of 1H-perimidine-2-carboxamides.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for difficult couplings, precious substrates, or when the highest possible yield is desired.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine, Water (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add the amine of interest (1.1 eq) to the flask.

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirring mixture. The color may change.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This classic method is suitable for a wide range of amines and is more economical for large-scale synthesis.

Materials:

  • This compound

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Triethylamine (Et₃N) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1N HCl, Saturated aqueous NaHCO₃, Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add EDC·HCl (1.2 eq) to the mixture in one portion.

  • Cool the flask to 0°C in an ice bath.

  • Add Et₃N or DIPEA (2.5 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • If using DCM, dilute the mixture. If using DMF, dilute with EtOAc.

  • Wash the organic layer sequentially with 1N HCl (2x, to remove base), saturated aqueous NaHCO₃ (2x, to remove unreacted acid and HOBt), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude material via flash chromatography or recrystallization.

Data Summary and Comparison

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtJustification
Coupling Reagent HATUEDC·HClHATU is more reactive and suitable for challenging substrates.[8] EDC is a cost-effective carbodiimide.[10]
Additive None (HOAt is internal)HOBtHOBt is required to form the active ester and suppress side reactions with EDC.
Base DIPEADIPEA or Et₃NA non-nucleophilic tertiary amine is required to deprotonate the carboxylic acid and neutralize generated salts.
Typical Time 2-4 hours12-18 hoursHATU-mediated couplings are significantly faster due to the high reactivity of the OAt ester.[8]
Pros High yield, fast, effective for hindered substrates.Economical, readily available reagents, water-soluble byproduct.
Cons Higher cost, moisture-sensitive.Slower, potential for side reactions if not optimized, HOBt has safety considerations.

Troubleshooting and Expert Insights

  • Low or No Conversion: If the reaction stalls, ensure all reagents are anhydrous, particularly the solvent and the amine. The presence of water can hydrolyze the active intermediate. A slight excess (up to 1.5 eq) of the coupling reagent and amine can sometimes drive the reaction to completion.

  • Side Product Formation: The primary amine on the perimidine N-H is generally not nucleophilic enough to compete in the coupling reaction. However, if side products are observed, using a less polar aprotic solvent like THF or DCM instead of DMF may be beneficial. Additionally, maintaining a low temperature during base addition is crucial.

  • Difficult Purification: The byproducts from aminium/uronium salt reagents (like tetramethylurea) and the HOBt/HOAt additives are generally water-soluble and can be removed with a thorough aqueous workup. If the product is also highly polar, careful chromatographic separation is required.

  • Solubility Issues: this compound may have limited solubility in some organic solvents. DMF is an excellent choice for dissolving polar substrates. If DCM is used, a co-solvent like DMF (10-20%) may be necessary to achieve homogeneity.

By understanding the mechanistic principles and carefully selecting from these robust protocols, researchers can confidently and efficiently synthesize a diverse library of 1H-perimidine-2-carboxamides for further investigation.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Thakkar, D. V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151633. (Note: A direct link to the full text may require a subscription, but the abstract is available through NIH's PMC). Retrieved from [Link]

  • Pre-Medical HQ. (2020, June 4). Peptide Coupling Reagents [Video]. YouTube. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (A direct link may require subscription).
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives [Video]. YouTube. Retrieved from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475. Retrieved from [Link]

  • Lundgren, R. J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 17(22), 5578-5581. (A direct link may require subscription, but information is available on ResearchGate). Retrieved from [Link]

  • Hrytsai, I., et al. (2024). Synthesis of N-(1-((1H-perimidin-2-yl)amino) -2,2,2-trichloroethyl)carboxamides. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • Foley, D. P., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(20), 7078–7085. Retrieved from [Link]

  • Bhat, M. A., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Current Organic Chemistry, 24(12), 1339-1361. Retrieved from [Link]

  • Leotta, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(3), 960-964. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). One-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives by a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process. Retrieved from [Link]

  • MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 1H-Perimidine-2-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1H-Perimidine-2-Carbonyl Chloride

The perimidine scaffold is a privileged heterocyclic motif found in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The functionalization of the perimidine core is a key strategy in the development of novel therapeutic agents. 1H-Perimidine-2-carbonyl chloride is a highly valuable and reactive intermediate, serving as a versatile building block for the synthesis of a diverse range of perimidine derivatives, such as amides, esters, and ketones. Its efficient and reliable synthesis is therefore of paramount importance for medicinal chemistry and materials science research.

This document provides a detailed guide to the conversion of 1H-perimidine-2-carboxylic acid to its corresponding acid chloride. We present two robust protocols utilizing common chlorinating agents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), and delve into the mechanistic underpinnings and practical considerations for each method.

Mechanistic Rationale: Activating the Carboxylic Acid

The conversion of a carboxylic acid to an acid chloride involves the substitution of the hydroxyl group with a chloride ion. This transformation is energetically unfavorable without an activating agent due to the poor leaving group nature of the hydroxide ion. Chlorinating agents like thionyl chloride and oxalyl chloride circumvent this by converting the hydroxyl group into a much better leaving group.

1. The Thionyl Chloride Pathway:

The reaction of a carboxylic acid with thionyl chloride proceeds through a chlorosulfite intermediate.[2][3] The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the displacement of a chloride ion. The resulting intermediate then collapses, with the chloride ion acting as a nucleophile at the carbonyl carbon, to form the acid chloride and release sulfur dioxide and hydrogen chloride as gaseous byproducts.[4] This process is entropically favorable due to the evolution of gases.

2. The Oxalyl Chloride/DMF Catalysis Pathway:

Oxalyl chloride offers a milder alternative to thionyl chloride.[5] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. The carboxylic acid then adds to the Vilsmeier reagent, forming an activated intermediate. The chloride ion released in the process then attacks the carbonyl carbon of this intermediate, yielding the acid chloride and regenerating the DMF catalyst, with carbon dioxide and carbon monoxide as byproducts.[6]

Experimental Protocols

Safety First: Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water.[7][8] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and product.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is a robust and widely used method for the preparation of acid chlorides.[9] The use of excess thionyl chloride can also serve as the reaction solvent.

Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another high-boiling inert solvent)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (containing aqueous NaOH)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Schlenk line or nitrogen/argon manifold

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous toluene (10 mL per gram of carboxylic acid).

  • Addition of Thionyl Chloride: Under a gentle stream of nitrogen or argon, add thionyl chloride (3.0-5.0 eq) dropwise to the suspension at room temperature. Caution: The reaction is exothermic and will evolve HCl gas.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporation with anhydrous toluene (2 x 10 mL) may be performed.

  • Isolation of Product: The resulting solid residue is the crude 1H-perimidine-2-carbonyl chloride, which can often be used in the next step without further purification.[10] If necessary, the product can be purified by recrystallization from a suitable anhydrous solvent (e.g., dichloromethane/hexanes).

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is generally milder and often preferred for substrates that may be sensitive to the higher temperatures and harshness of thionyl chloride.[11][12]

Materials and Equipment:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Round-bottom flask with a gas outlet to a trap

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Schlenk line or nitrogen/argon manifold

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous DCM (20 mL per gram of carboxylic acid).

  • Addition of Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.

  • Addition of Oxalyl Chloride: Cool the mixture in an ice bath (0 °C). Under a nitrogen or argon atmosphere, add oxalyl chloride (1.5-2.0 eq) dropwise over 10-15 minutes. Caution: Vigorous gas evolution (CO and CO₂) will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The reaction mixture should become a clear solution.

  • Removal of Solvent and Excess Reagent: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • Isolation of Product: The resulting solid is the crude 1H-perimidine-2-carbonyl chloride. As with the thionyl chloride protocol, this crude product is often of sufficient purity for subsequent reactions.

Data Presentation: Comparison of Synthesis Protocols

ParameterProtocol 1: Thionyl ChlorideProtocol 2: Oxalyl Chloride/DMF
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Catalyst None requiredN,N-dimethylformamide (DMF)
Reaction Temperature Reflux (80-90 °C)0 °C to Room Temperature
Reaction Time 2-4 hours1-3 hours
Byproducts SO₂(g), HCl(g)CO₂(g), CO(g), HCl(g)
Advantages Inexpensive, readily available reagent.Milder reaction conditions, suitable for sensitive substrates. Gaseous byproducts are easily removed.
Disadvantages Harsher reaction conditions (high temperature). Potential for side reactions with sensitive functional groups.[13]More expensive reagent. Oxalyl chloride is highly toxic.
Work-up Removal of excess reagent and solvent by distillation/evaporation.Removal of solvent and excess reagent by evaporation.

Visualization of the Synthetic Workflow

G cluster_start Starting Material cluster_reaction Acid Chloride Formation cluster_product Intermediate Product cluster_application Further Synthesis A This compound B Protocol 1: + SOCl₂, Toluene, Reflux A->B Method 1 C Protocol 2: + (COCl)₂, cat. DMF, DCM, RT A->C Method 2 D 1H-Perimidine-2-Carbonyl Chloride B->D C->D E Amides D->E + Amine F Esters D->F + Alcohol G Ketones D->G + Organometallic Reagent

Caption: Workflow for the synthesis and application of 1H-perimidine-2-carbonyl chloride.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Increase reaction time or temperature (for Protocol 1). Ensure reagents are fresh and anhydrous.
Low Yield Hydrolysis of the acid chloride during work-up. Product loss during transfer.Ensure all glassware is dry and the reaction is performed under an inert atmosphere. Minimize transfers of the crude product.
Dark-colored Product Decomposition of the starting material or product.Use milder conditions (Protocol 2). Purify the starting material if necessary.
Product is an oil or gummy solid Residual solvent or impurities.Co-evaporate with an anhydrous, non-polar solvent like toluene or hexanes. Attempt purification by recrystallization.

References

  • Recent Advances in the Synthesis of Perimidines and their Applications. Molecules. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Preparation of carbonyl chlorides.
  • PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. European Patent Office. [Link]

  • Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]

  • Method for producing acid chlorides.
  • A PALLADIUM-CATALYZED REDUCTIVE N-HETEROARYLATION OF NITROARENES: A COMBINED EXPERIMENTAL AND COMPUTATIONAL INVESTIGATION. Organic Syntheses. [Link]

  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

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  • THIONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Synthetic pathway for preparation of 2-phenyl-2,3-dihydro-1H-perimidine. ResearchGate. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. ResearchGate. [Link]

  • Method for purifying carbonyl chloride.
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  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. National Institutes of Health. [Link]

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Application Notes and Protocols for the Antimicrobial Screening of 1H-Perimidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Perimidine Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. In this context, nitrogen-containing heterocyclic compounds have emerged as a promising class of molecules due to their diverse biological activities. Among these, perimidines, tricyclic moieties with two nitrogen atoms, have garnered significant attention for their broad-spectrum pharmacological potential, including antitumor, antifungal, antioxidant, and antimicrobial properties.[1] The unique electronic distribution within the perimidine ring system allows for diverse molecular interactions, making it a versatile scaffold in medicinal chemistry.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a specific derivative, 1H-perimidine-2-carboxylic acid. The protocols detailed herein are rooted in established methodologies and are designed to deliver robust and reproducible data, forming a solid foundation for further preclinical development. We will delve into the causality behind experimental choices, ensuring a trustworthy and self-validating system for the evaluation of this novel compound's antimicrobial efficacy.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate experimental design, particularly in preparing stock solutions and interpreting bioactivity.

PropertyValueSource
Molecular Formula C₁₂H₈N₂O₂[2]
Molar Mass 212.2 g/mol [2]
Solubility Limited solubility in methanol at room temperature.[3] The carboxylic acid moiety suggests potential solubility in alkaline aqueous solutions and polar organic solvents like DMSO.-

Note: Experimental determination of solubility in relevant biological media is highly recommended.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines the logical flow of experiments for a comprehensive preliminary antimicrobial screening of this compound.

Antimicrobial_Screening_Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_quantitative Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Stock Preparation (this compound) Agar_Well Agar Well Diffusion Assay (Qualitative Assessment) Compound_Prep->Agar_Well MIC Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC Inoculum_Prep Bacterial/Fungal Inoculum Preparation (0.5 McFarland Standard) Inoculum_Prep->Agar_Well Inoculum_Prep->MIC Agar_Well->MIC If active Data_Analysis Data Analysis and Interpretation Agar_Well->Data_Analysis MBC MBC Determination (Determine Bactericidal/Bacteriostatic) MIC->MBC Based on MIC values MIC->Data_Analysis MBC->Data_Analysis

Caption: Experimental workflow for antimicrobial screening.

Detailed Protocols

Protocol 1: Agar Well Diffusion Assay

This method serves as an initial qualitative screening to assess the antimicrobial potential of this compound by observing the inhibition of microbial growth.[4][5]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (e.g., DMSO)

  • Test microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to 0.5 McFarland standard turbidity.[6]

Procedure:

  • Inoculation: Aseptically dip a sterile swab into the standardized microbial suspension and streak the entire surface of an MHA plate to ensure a uniform lawn of growth.[7][8]

  • Well Creation: Using a sterile cork borer, create uniform wells in the agar.[7]

  • Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the this compound stock solution, positive control, and negative control into separate wells.[5]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.[5]

  • Observation: Measure the diameter of the zone of inhibition in millimeters (mm) using calipers.[5]

Interpretation: The presence of a clear zone of inhibition indicates antimicrobial activity. A larger diameter suggests greater potency. The absence of a zone indicates that the compound is inactive at the tested concentration or did not diffuse through the agar.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[9][10] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. Following incubation, the wells are observed for turbidity. The MIC is the lowest concentration where no turbidity is observed.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • This compound stock solution

  • Positive and negative controls

  • Standardized microbial inoculum (prepared to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells).[6]

  • Plate reader (optional, for OD measurements)

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of the microtiter plate.

  • Compound Dilution: Add 50 µL of the stock solution of this compound to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well in the dilution series.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.[13]

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria and at 30°C for 24-48 hours for fungi.[14]

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[15]

Principle: An aliquot from the wells of the MIC plate that show no visible growth is subcultured onto a fresh agar plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[14][16]

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-inoculate the aliquots onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that shows no bacterial growth (or a negligible number of colonies, corresponding to a ≥99.9% kill).[14]

Interpretation:

  • If the MBC is ≤ 4 times the MIC, the compound is considered bactericidal .[14]

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .[14]

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus ATCC 25923Positive1632Bactericidal
Escherichia coli ATCC 25922Negative64>256Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Negative>256-Inactive
Candida albicans ATCC 90028N/A (Fungus)32-Fungistatic

Potential Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of action for this compound requires dedicated investigation, pyrimidine derivatives have been reported to interfere with essential cellular processes.[17] A plausible hypothesis is the inhibition of nucleic acid synthesis, as pyrimidines are fundamental components of DNA and RNA.[17] Some pyrimidine analogs are known to inhibit key enzymes in this pathway.[17] Another potential mechanism could be the disruption of cell division by targeting proteins like FtsZ.[18]

Mechanism_of_Action Compound This compound Enzyme Key Enzyme (e.g., Dihydroorotate Dehydrogenase) Compound->Enzyme Inhibition Pathway Pyrimidine Biosynthesis Enzyme->Pathway Catalyzes step in Nucleic_Acid DNA/RNA Synthesis Pathway->Nucleic_Acid Precursors for Cell_Death Inhibition of Growth / Cell Death Nucleic_Acid->Cell_Death Disruption leads to

Caption: Hypothetical mechanism of action pathway.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of this compound. By systematically employing agar well diffusion for preliminary assessment, followed by broth microdilution and MBC determination for quantitative analysis, researchers can obtain reliable data on the compound's spectrum of activity and its cidal or static nature. The presented hypothetical data and mechanistic pathway serve as a guide for data interpretation and for formulating hypotheses for further investigation. Subsequent studies should focus on elucidating the precise mechanism of action, evaluating cytotoxicity against mammalian cell lines, and exploring structure-activity relationships through the synthesis and screening of related analogs to optimize antimicrobial potency.

References

  • Khan, I., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry Central Journal. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences. Available at: [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health. Available at: [Link]

  • Shi, Y., et al. (2021). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Frontiers in Microbiology. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Wang, S., et al. (2023). Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. Foods. Available at: [Link]

  • ChemBK. (n.d.). This compound. ChemBK. Available at: [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link]

  • Karpiuk, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. Available at: [Link]

  • The Pharma Growth Hub. (2020). Agar well diffusion assay. YouTube. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available at: [Link]

  • ResearchGate. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. ResearchGate. Available at: [Link]

  • O'Neill, A. J. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (n.d.). Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide Brevicidine. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. Available at: [Link]

  • LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial assay using agar well diffusion method. ResearchGate. Available at: [Link]

  • Frontiers. (n.d.). Editorial: Novel drug-designing approaches to combat antimicrobial resistance. Frontiers. Available at: [Link]

  • Sgarbossa, P., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules. Available at: [Link]

  • ResearchGate. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. Available at: [Link]

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Application Notes and Protocols: The Use of Perimidine Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimidines, a versatile class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their unique photophysical properties and their utility as fluorescent probes.[1][2][3] This guide provides an in-depth exploration of perimidine derivatives, detailing their underlying sensing mechanisms, practical applications, and step-by-step protocols for their use in detecting key analytes such as pH, metal ions, and reactive oxygen species (ROS). By combining robust theoretical grounding with actionable experimental workflows, this document serves as a comprehensive resource for researchers seeking to leverage the power of perimidine-based fluorophores in cellular imaging, diagnostics, and drug development.

Introduction to Perimidine-Based Fluorophores

The perimidine scaffold, formed by the fusion of a pyrimidine ring with a naphthalene moiety, possesses a unique electronic structure that makes it an intriguing candidate for fluorescence applications.[1] The core structure is derived from 1,8-diaminonaphthalene, a well-known fluorophore.[4] However, the fluorescence of the parent perimidine molecule is often weak.[4] The true potential of this class of compounds is unlocked through chemical derivatization. By strategically adding substituents to the perimidine ring system, chemists can modulate the molecule's electronic properties, thereby tuning its absorption and emission wavelengths, enhancing its quantum yield, and, most importantly, installing specific functionalities for analyte sensing.[1]

These synthetic modifications allow for the rational design of probes that can detect a wide array of biologically and environmentally significant species, including changes in pH, the presence of specific metal ions, and the generation of reactive oxygen species.[1][5][6][7] Their diverse applications span from fundamental cell biology to medicinal chemistry and materials science.[1][8]

cluster_perimidine Perimidine Core Structure cluster_labels perimidine N1 N1 N3 N3 R2 R2 Position (Sensing Moiety) Naphthyl Naphthalene Backbone (Fluorophore)

Caption: The core chemical structure of perimidine.

Fundamental Sensing Mechanisms

The ability of perimidine derivatives to function as "smart" fluorescent probes hinges on specific photophysical mechanisms that translate a chemical binding event into a detectable optical signal. The most common of these are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET)

PET is a primary mechanism for designing "turn-on" fluorescent probes. In this model, the probe consists of three parts: a fluorophore (the perimidine core), a receptor (the analyte-binding site), and a linker.

  • "Off" State: In the absence of the target analyte, the receptor has a lone pair of electrons with an energy level higher than the highest occupied molecular orbital (HOMO) of the excited fluorophore. Upon excitation, an electron from the receptor is transferred to the fluorophore, quenching its fluorescence.

  • "On" State: When the receptor binds to its target analyte (e.g., a proton or a metal ion), the energy of its lone pair of electrons is significantly lowered.[7] This change prevents the electron transfer from occurring, thereby "unblocking" the normal fluorescence emission pathway and causing the probe to light up.[7]

This "off-on" switching provides a high signal-to-noise ratio, making PET-based probes exceptionally sensitive.

PET_Mechanism cluster_off OFF State (Fluorescence Quenched) cluster_on ON State (Fluorescence Emitted) Fluorophore_Off Fluorophore (Perimidine) PET Photoinduced Electron Transfer Fluorophore_Off->PET Receptor_Off Receptor (e.g., Amine) Receptor_Off->PET e- Receptor_On Receptor-Analyte Complex Excitation_Off Light (hν) Excitation_Off->Fluorophore_Off Excitation PET->Fluorophore_Off Non-radiative decay Fluorophore_On Fluorophore (Perimidine) Emission_On Fluorescence (hν') Fluorophore_On->Emission_On Emission Receptor_On->Fluorophore_On PET Blocked Excitation_On Light (hν) Excitation_On->Fluorophore_On Excitation Analyte Analyte (H⁺ or Metal Ion) Analyte->Receptor_On Binding

Caption: The Photoinduced Electron Transfer (PET) mechanism.

Intramolecular Charge Transfer (ICT)

In ICT-based probes, the perimidine core is functionalized with both an electron-donating group (EDG) and an electron-withdrawing group (EWG). Upon excitation, there is a significant shift of electron density from the EDG to the EWG, creating a large dipole moment in the excited state. The emission wavelength of such probes is highly sensitive to the polarity of the local environment. Binding to an analyte can alter the electron-donating or -withdrawing properties of the attached groups, leading to a measurable shift in the emission color (a ratiometric signal) or intensity.

Application in pH Sensing

Monitoring pH is critical for understanding cellular functions, as processes like endocytosis, lysosomal activity, and apoptosis are all regulated by precise pH gradients.[9] Perimidine derivatives functionalized with protonatable groups, such as amines, serve as excellent pH sensors, typically operating via the PET mechanism.[7]

Probe Design and Causality

The choice of the amine receptor is critical as its basicity (pKa) determines the pH range over which the probe is responsive. For sensing acidic organelles like lysosomes (pH 4.5-5.0), a receptor with a lower pKa is required. For cytosolic pH (pH ~7.2), a receptor with a pKa closer to neutral is optimal. This rational design allows for targeted pH measurement in specific subcellular compartments.

Parameter Typical Characteristics Significance
Excitation (λ_ex) 400 - 450 nmAllows for excitation with common laser lines (e.g., 405 nm).
Emission (λ_em) 480 - 550 nmEmission in the blue-green region of the spectrum.
pKa 4.0 - 7.5Determines the optimal pH sensing range.
Response Fluorescence "turn-on"High signal-to-background ratio upon protonation.
Cell Permeability HighEnables easy loading into live cells without requiring permeabilization techniques.

Table 1: Representative characteristics of a perimidine-based pH probe.

Protocol: Intracellular pH Measurement and Calibration

This protocol provides a framework for measuring cytosolic pH using a generic perimidine-based probe.

A. Materials

  • Perimidine pH probe stock solution (1-10 mM in DMSO)

  • Live cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Calibration Buffers (e.g., 120 mM KCl, 20 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES/MES) adjusted to various pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5)

  • Nigericin (10 µM final concentration, ionophore for H⁺/K⁺ exchange)

B. Protocol Steps

  • Cell Seeding: Plate cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment. Causality: This density ensures healthy, individual cells are available for imaging without being overcrowded.

  • Probe Loading:

    • Dilute the perimidine probe stock solution in pre-warmed complete medium to a final concentration of 1-10 µM.

    • Remove the old medium from the cells, wash once with PBS, and add the probe-containing medium.

    • Incubate for 15-30 minutes at 37°C. Causality: This allows the probe to passively diffuse across the cell membrane and accumulate in the cytoplasm.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove extracellular probe. Causality: This step is crucial to reduce background fluorescence and ensure the signal originates from within the cells.

  • Imaging:

    • Add fresh imaging solution to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or GFP cube). Acquire images of the cells under normal physiological conditions.

  • In Situ Calibration:

    • Remove the imaging solution and replace it with the first calibration buffer (e.g., pH 7.5) containing 10 µM nigericin.

    • Incubate for 5-10 minutes. Causality: Nigericin clamps the intracellular pH to the extracellular pH of the buffer by equilibrating H⁺ and K⁺ concentrations across the cell membrane.

    • Acquire images.

    • Repeat the process for the remaining calibration buffers, moving from high to low pH.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells for each pH point.

    • Plot the mean intensity as a function of pH to generate a calibration curve.

    • Use this curve to determine the intracellular pH of the cells imaged in Step 4.

Application in Metal Ion Detection

Perimidine derivatives can be designed to selectively detect a variety of metal ions, which are vital for biological processes but toxic in excess.[2][5][10] Probes have been successfully developed for ions such as Fe³⁺, Cu²⁺, and Hg²⁺.[5][11]

Probe Design and Causality

Selectivity is the most critical factor in metal ion probe design. This is achieved by incorporating a specific chelating group (receptor) into the perimidine structure that has a high binding affinity for the target ion over other biologically abundant ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺). For example, a probe for Fe³⁺ might use a receptor that provides oxygen or nitrogen donor atoms arranged in a geometry that is sterically and electronically favorable for coordinating with Fe³⁺.[11] The binding event typically restricts bond rotations and/or initiates a PET or ICT process, resulting in a strong fluorescence response.

Probe Example Target Ion Mechanism LOD Response
PICHg²⁺PET-42-fold enhancement[5][10]
Sensor 1Fe³⁺Turn-on7.4 nM[11]Colorimetric & Fluorescent[11]
Chemo-sensor 39Cu²⁺Strong Binding-Naked-eye detection[1]

Table 2: Performance of selected perimidine-based metal ion sensors.

Protocol: In Vitro Characterization of a Metal Ion Probe

This protocol outlines the essential experiments to validate a new fluorescent probe for a specific metal ion.

Metal_Ion_Workflow A 1. Prepare Probe and Ion Stock Solutions B 2. Perform Fluorescence Titration A->B D 4. Test for Selectivity A->D C 3. Determine Limit of Detection (LOD) and Binding Constant B->C E 5. Analyze Probe Response (Selectivity Profile) D->E

Caption: Workflow for the in vitro validation of a metal ion probe.

A. Materials

  • Perimidine metal ion probe (1 mM in DMSO)

  • Stock solution of the target metal ion salt (e.g., 10 mM FeCl₃ in water)

  • Stock solutions of various interfering metal ion salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuSO₄, ZnCl₂, etc.)

  • Appropriate buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Spectrofluorometer

B. Protocol Steps

  • Titration Experiment:

    • Prepare a series of vials containing the probe at a fixed concentration (e.g., 10 µM) in the buffer solution.

    • Add increasing concentrations of the target metal ion (e.g., from 0 to 100 µM) to the vials.

    • Incubate for a short period (e.g., 5 minutes) to allow for binding equilibrium.

    • Measure the fluorescence emission spectrum for each sample. Causality: This determines the probe's dynamic range and the concentration of analyte required for signal saturation.

  • LOD and Binding Constant Calculation:

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration.

    • Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.

    • Use the titration data to perform a Benesi-Hildebrand or non-linear curve fit to determine the binding constant (Ka).[11]

  • Selectivity (Competition) Experiment:

    • Prepare a set of vials, each containing the probe (10 µM) and the target metal ion at a concentration that gives a strong signal (e.g., 50 µM).

    • To each vial (except one control), add a high concentration (e.g., 1 mM) of a different, potentially interfering metal ion.

    • Prepare another set of vials containing only the probe and the interfering ions to check for cross-reactivity.

    • Measure the fluorescence of all samples. Causality: This experiment is the cornerstone of validation, proving that the probe's response is specific to the target ion even in a complex mixture.

Application in Reactive Oxygen Species (ROS) Detection

ROS, such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH), are highly reactive molecules that act as key signaling molecules but can also cause oxidative stress when overproduced.[6] Fluorescent probes are invaluable tools for studying these transient species in real-time.[6]

Protocol: Cellular Imaging of Induced Oxidative Stress

A. Materials

  • Perimidine-based ROS probe

  • Live cells cultured on glass-bottom dishes

  • ROS-inducing agent (positive control), e.g., 100-500 µM H₂O₂ or Tert-butyl hydroperoxide (TBHP).[12]

  • Antioxidant (negative control), e.g., N-acetylcysteine (NAC).[12]

  • Live-cell imaging solution (e.g., HBSS)

B. Protocol Steps

  • Cell Seeding and Pre-treatment (for control):

    • Plate cells to achieve 60-70% confluency.

    • For the negative control group, pre-incubate cells with NAC (e.g., 1-5 mM) for 1 hour before inducing ROS. Causality: NAC scavenges ROS, so cells pre-treated with it should show a blunted fluorescence response, validating that the probe is indeed detecting ROS.

  • Probe Loading:

    • Load the cells with the ROS probe (e.g., 5-10 µM) in imaging solution for 20-30 minutes at 37°C, following the manufacturer's guidelines.

    • Wash cells twice with imaging solution to remove excess probe.

  • Induction of Oxidative Stress:

    • Treat the cells (except for the untreated control group) with the ROS-inducing agent (e.g., H₂O₂) in imaging solution.

  • Fluorescence Imaging:

    • Immediately begin imaging the cells using time-lapse confocal microscopy or a plate reader.

    • Acquire images every 1-5 minutes for a duration of 30-60 minutes.

  • Data Analysis:

    • Quantify the mean fluorescence intensity within the cells at each time point for all experimental groups (Untreated, ROS-induced, NAC + ROS-induced).

    • Plot the fluorescence intensity change (F/F₀) over time, where F₀ is the initial fluorescence before treatment.

Experimental Group Expected Outcome Interpretation
Untreated Control Low, stable fluorescenceBaseline level of intracellular ROS.
ROS-Induced Rapid, significant increase in fluorescenceThe probe is successfully detecting the induced ROS burst.
NAC + ROS-Induced Minimal or no increase in fluorescenceConfirms the fluorescence signal is specific to ROS.

Table 3: Expected outcomes for a cellular ROS detection experiment.

General Synthesis of Perimidine Derivatives

The synthesis of 2-substituted perimidines is often straightforward, typically involving a one-step condensation reaction between 1,8-diaminonaphthalene (DAN) and an appropriate aldehyde or ketone.[1][8] The reaction can be performed under various conditions, including refluxing in ethanol or at room temperature using a catalyst.[1]

Protocol: Example Synthesis of a 2-Aryl Perimidine

This protocol describes a general method for synthesizing a 2-aryl perimidine using a Lewis acid catalyst.[1]

A. Materials

  • 1,8-Diaminonaphthalene (DAN) (1.0 mmol)

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (5-10 mol%)

  • Ethanol (5-10 mL)

B. Protocol Steps

  • Reaction Setup: In a round-bottom flask, dissolve 1,8-diaminonaphthalene and the aromatic aldehyde in ethanol at room temperature.

  • Catalyst Addition: Add the Yb(OTf)₃ catalyst to the solution. Causality: The Lewis acid catalyst activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the amino groups of DAN and promoting the subsequent cyclization and dehydration steps.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the product often precipitates out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Conclusion and Future Outlook

Perimidine derivatives represent a powerful and highly adaptable class of fluorescent probes.[1][4] Their straightforward synthesis, coupled with the ability to fine-tune their photophysical and chemical properties, makes them invaluable tools for researchers across multiple disciplines. Future advancements in this field will likely focus on the development of probes with even greater sophistication:

  • Near-Infrared (NIR) Probes: Shifting emission wavelengths into the NIR region (700-900 nm) to enable deeper tissue penetration and reduced autofluorescence for in vivo imaging applications.[13]

  • Multi-Analyte Probes: Designing single molecules capable of responding to multiple stimuli for more complex biological investigations.

  • Theranostic Agents: Combining the diagnostic (sensing) capabilities of perimidines with a therapeutic function, such as photodynamic therapy or targeted drug delivery, within a single molecule.[4]

As synthetic methodologies and our understanding of structure-property relationships continue to evolve, the application of perimidine-based probes is set to expand, promising new insights into the intricate workings of biological systems.

References

  • Yadav, R., & Singh, J. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry of Heterocyclic Compounds, 56(8), 961-989. [Link]

  • Li, M., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 862148. [Link]

  • Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods, 65(2-3), 45-80. [Link]

  • Wang, X., et al. (2020). Architectures and Mechanisms of Perylene Diimide-Based Optical Chemosensors for pH Probing. Chemosensors, 8(3), 63. [Link]

  • Monti, S., et al. (2025). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. ResearchGate. [Link]

  • Li, M., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 862148. [Link]

  • Kaur, N., et al. (2025). Perimidine Derivative as a Colorimetric/fluorescence turn-on Sensor for Fe3+: Smartphone-assisted Sensing and Quantification of Fe3. PubMed. [Link]

  • Li, M., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. ResearchGate. [Link]

  • Wang, X., et al. (2021). Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. MDPI. [Link]

  • Wang, Y., et al. (2017). Synthesis and Biological Activity of Perimidine Derivatives. Chinese Journal of Organic Chemistry, 37(5), 1236-1242. [Link]

  • Rosamultin alleviates LPS-induced acute kidney injury by promoting aut. (2026). Drug Design, Development and Therapy. [Link]

  • The Role of Perylene Diimide Dyes as Cellular Imaging Agents and for Enhancing Phototherapy Outcomes. (2023). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Perimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1H-perimidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols. Our goal is to empower you to overcome common challenges and systematically improve the yield and purity of your target compound.

Synthesis Overview & Mechanism

The most direct and common route to this compound involves the cyclocondensation of 1,8-diaminonaphthalene (DAN) with glyoxylic acid. This reaction proceeds in two key stages: initial condensation to form the dihydro-intermediate, followed by an oxidation step to yield the final aromatic perimidine.

The generally accepted mechanism involves the initial nucleophilic attack of one amino group from DAN on the aldehyde carbonyl of glyoxylic acid, forming a Schiff base intermediate.[1][2] This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting 2,3-dihydro-1H-perimidine-2-carboxylic acid is an isolable intermediate that requires subsequent oxidation to introduce the aromaticity of the perimidine ring system.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product DAN 1,8-Diaminonaphthalene Schiff Schiff Base Intermediate DAN->Schiff Condensation Glyoxylic Glyoxylic Acid Glyoxylic->Schiff Dihydro 2,3-Dihydro-1H-perimidine- 2-carboxylic Acid Schiff->Dihydro Intramolecular Cyclization Perimidine This compound Dihydro->Perimidine Oxidation (-2H)

Caption: Reaction mechanism for this compound synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: Low or No Product Yield (Poor Reaction Conversion)

Question: My reaction shows a low conversion of starting materials, or I'm not forming any product at all. What are the likely causes?

Answer: Low conversion is a frequent issue stemming from several factors related to reagent quality and reaction conditions. Let's break down the most common culprits.

  • Cause A: Poor Quality of 1,8-Diaminonaphthalene (DAN)

    • The Science: 1,8-Diaminonaphthalene is highly susceptible to air oxidation, which forms colored quinone-type impurities.[3] These impurities are often dark purple or black and can inhibit the reaction. Even a small amount can give the starting material an intense discoloration, making it appear pure by NMR while being problematic for the reaction.

    • Solution:

      • Assess Purity: Commercially available DAN is often dark. If your DAN is not a light tan or pinkish solid, purification is recommended.

      • Purification Protocol (Recrystallization): Recrystallize the crude DAN from an aliphatic solvent like hexanes or cyclohexane.[3] Upon heating, the DAN will melt, and the saturated solvent layer containing the purified compound can be decanted or filtered hot. The purified DAN should crystallize as faintly pink or off-white needles upon cooling.

      • Storage: Store purified DAN under an inert atmosphere (Argon or Nitrogen) and protect it from light.

  • Cause B: Suboptimal Reaction Conditions

    • The Science: The cyclocondensation reaction is sensitive to temperature, solvent, and pH. The zwitterionic nature of the product (containing both a carboxylic acid and basic nitrogens) means its solubility, and that of the intermediates, is highly dependent on the reaction medium.

    • Solutions:

      • Solvent Selection: The choice of solvent is critical. While alcohols like methanol or ethanol are common for perimidine synthesis, they may not be optimal for the carboxylic acid derivative.[2][4] The product may have limited solubility, allowing for easy isolation by filtration but potentially causing the reaction to stall if it precipitates too early.[4] Consider screening solvents like acetonitrile, THF, or a water/ethanol mixture.[2]

      • Temperature Optimization: Many perimidine syntheses proceed at room temperature, but some require heating to drive the reaction forward.[5][6] If your reaction is sluggish at room temperature, try gentle heating (e.g., 50-80 °C).[6] Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.

      • pH Control: The presence of both acidic (glyoxylic acid) and basic (DAN) reactants means the initial pH can vary. While the reaction is often acid-catalyzed, excess acid can protonate the DAN, reducing its nucleophilicity.[7] If using an external catalyst, consider a mild Lewis acid (e.g., InCl₃, Zn(OAc)₂) or a solid acid catalyst that can be easily removed.[2]

  • Cause C: Lack of an Effective Oxidation Step

    • The Science: The initial product of the cyclization is the 2,3-dihydro-1H-perimidine intermediate. This is not the final aromatic product. This intermediate must lose two hydrogen atoms (an oxidation) to form the stable aromatic perimidine ring.

    • Solution:

      • Air Oxidation: In some solvent systems and at elevated temperatures, atmospheric oxygen may be sufficient for a slow oxidation. This can be unreliable and lead to low yields of the desired aromatic product.

      • Chemical Oxidants: If you have successfully isolated the dihydro-intermediate, or if you suspect its formation in the reaction pot, introduce a mild oxidant. Common choices for dehydrogenation include:

        • Activated Carbon (with air bubbling)

        • Manganese Dioxide (MnO₂)

        • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

      • Staged Approach: Consider a two-step, one-pot procedure. First, run the condensation reaction under optimal conditions to form the dihydro-perimidine. Once TLC/LC-MS confirms its formation, add the oxidant to the reaction mixture.

Issue 2: Complex Product Mixture and Purification Challenges

Question: I've formed some product, but my crude NMR is messy, and I'm struggling with purification by column chromatography or recrystallization. What's happening?

Answer: A complex product mixture points to side reactions, while purification difficulties are often linked to the product's physicochemical properties.

  • Cause A: Side Reactions

    • The Science: Besides the main reaction, glyoxylic acid can undergo self-condensation or other undesired reactions. Furthermore, if the oxidation is not clean, it can lead to over-oxidized byproducts or polymerization.[6]

    • Solution:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of DAN and glyoxylic acid. An excess of glyoxylic acid can promote side reactions.

      • Temperature Management: Avoid excessively high temperatures, which can promote decomposition and polymerization.[6]

      • Inert Atmosphere: For the initial condensation step, running the reaction under an inert atmosphere (N₂ or Ar) can prevent premature, uncontrolled oxidation and the formation of undesired side products.

  • Cause B: Purification Challenges due to Zwitterionic Nature

    • The Science: The final product, this compound, contains both a basic perimidine nitrogen framework and an acidic carboxylic acid group. At neutral pH, it likely exists as a zwitterion. This can cause poor solubility in many common organic solvents and streaking on silica gel columns.

    • Solution:

      • pH-Controlled Recrystallization: Exploit the amphoteric nature of the product.

        • Dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to deprotonate the carboxylic acid, forming a water-soluble salt.

        • Filter the solution to remove any insoluble, non-acidic impurities.

        • Slowly acidify the filtrate with a dilute acid (e.g., acetic acid or dilute HCl) to the isoelectric point of the product. The zwitterionic product should precipitate out of the solution.

        • Collect the purified solid by filtration.

      • Alternative Chromatography: If column chromatography is necessary, consider using a different stationary phase.

        • Reverse-Phase Chromatography (C18): This is often suitable for polar, zwitterionic compounds using a water/acetonitrile or water/methanol mobile phase with a pH modifier like formic acid or TFA.

        • Ion-Exchange Chromatography: This technique can effectively separate compounds based on their charge.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to monitor the reaction's progress?

    • A1: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid or triethylamine to improve spot shape. Visualize with a UV lamp (254 nm). For more precise tracking, especially for identifying the dihydro-intermediate vs. the final product, LC-MS is the ideal tool.[6][8]

  • Q2: Can I use glyoxylic acid monohydrate?

    • A2: Yes, glyoxylic acid monohydrate is commonly used. Ensure you adjust the mass used to account for the water molecule to maintain a 1:1 molar ratio with 1,8-diaminonaphthalene.

  • Q3: Are there alternative synthetic routes?

    • A3: While the condensation with glyoxylic acid is the most direct, other methods exist for synthesizing 2-substituted perimidines, which could be adapted. These include reacting DAN with carboxylic acids under microwave irradiation or with iminoester hydrochlorides.[7][9] However, for the specific 2-carboxylic acid target, the glyoxylic acid route remains the most straightforward.

  • Q4: What are the key safety precautions?

    • A4: 1,8-Diaminonaphthalene is toxic and a suspected mutagen; always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust. Glyoxylic acid is corrosive. Consult the Safety Data Sheet (SDS) for all reagents before use.

Recommended Experimental Protocol & Workflow

This protocol provides a robust starting point. Optimization of time, temperature, and purification may be necessary.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reagent Purify 1,8-DAN (if necessary) Setup Setup Flask under N2 Reagent->Setup Charge Charge DAN & Solvent Setup->Charge Add Add Glyoxylic Acid Solution Charge->Add Stir Stir at RT to 60°C (Monitor by TLC/LC-MS) Add->Stir Oxidize Add Oxidant (e.g., MnO2) if needed Stir->Oxidize Filter Filter Reaction Mixture (remove catalyst/oxidant) Oxidize->Filter Evap Remove Solvent Filter->Evap Crude Obtain Crude Solid Evap->Crude Purify pH-Controlled Recrystallization Crude->Purify Dry Dry Purified Product Purify->Dry Analyze Analyze by NMR, MS, etc. Dry->Analyze troubleshooting_tree start Low Final Yield q1 Is there low conversion of starting materials? start->q1 q2 Is the 1,8-DAN pure? (light color) q1->q2 Yes q4 Is the crude product a complex mixture? q1->q4 No q3 Is the reaction sluggish at Room Temp? q2->q3 Yes sol1 Purify DAN by recrystallization. q2->sol1 No q5 Is the dihydro-intermediate the main product? q3->q5 No sol2 Screen solvents and consider gentle heating (50-80°C). q3->sol2 Yes sol4 Use pH-controlled recrystallization instead of silica gel column. q4->sol4 No, but purification fails sol5 Run reaction under N2. Check stoichiometry. Avoid high temperatures. q4->sol5 Yes sol3 Introduce an oxidation step (e.g., add MnO2). q5->sol3 Yes

Caption: A decision tree for troubleshooting low yield issues.

References

  • BenchChem. (2025). Synthesis of Perimidines from 1,8-Diaminonaphthalene and Aldehydes: Application Notes and Protocols. BenchChem Technical Support. 1

  • Sharma, P., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Molecular Diversity.

  • ResearchGate. (n.d.). Synthetic pathway for preparation of 2-phenyl-2,3-dihydro-1H-perimidine.

  • Academic Journals. (n.d.). Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine.

  • Google Patents. (n.d.). US4073804A - Producing glycine by the reductive amination of glyoxylic acid.

  • BenchChem. (2025). Technical Support Center: Optimization of Perimidine Synthesis. 6

  • ResearchGate. (n.d.). Reactions of 1,8-diaminonaphthalene (1) (as a structural resembled analogous) with π-acceptors.

  • BenchChem. (2025). The Synthesis of 1,8-Diacetylnaphthalene: A Comprehensive Technical Review. 10

  • MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine.

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

  • ResearchGate. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine.

  • Royal Society of Chemistry. (n.d.). Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation.

  • ResearchGate. (2013). Synthesis of New Perimidine Derivatives from the Reaction of 1,8-Diaminonaphthalene with Iminoester Hydrochlorides.

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of a Boron Compound involving 1,8-Diaminonaphthalene.

  • Reddit. (2020). 1,8-diaminonaphthalene purification discussion.

  • Material Science Research India. (2021). Review on Perimidines: A synthetic Pathways Approach.

Sources

Validation & Comparative

A Comparative Guide to Assessing the Purity of Synthesized 1H-Perimidine-2-Carboxylic Acid: HPLC, UHPLC, and LC-MS Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in 1H-Perimidine-2-Carboxylic Acid for Advanced Research

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique structural framework. Perimidine derivatives have been explored for their diverse biological activities, making the purity of any synthesized batch a critical determinant of its suitability for downstream applications, particularly in drug development where even trace impurities can lead to unforeseen toxicological effects or diminished therapeutic efficacy.[1]

This guide provides an in-depth technical comparison of three prevalent analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my objective is to not only present the methodologies but also to elucidate the rationale behind the selection of each technique, empowering researchers to make informed decisions for their specific analytical challenges. The protocols described herein are designed to be self-validating, adhering to the principles of scientific integrity and grounded in established analytical standards.

The Foundational Technique: Reversed-Phase HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering a robust and reliable method for separating and quantifying components in a mixture.[2] For a polycyclic aromatic compound like this compound, a reversed-phase HPLC method is the logical starting point. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Rationale for Method Design

The choice of a C18 column is predicated on its hydrophobicity, which provides strong retention for aromatic compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is optimized to achieve a balance between retention and elution. An acidic modifier, such as phosphoric acid or formic acid, is incorporated into the aqueous phase to suppress the ionization of the carboxylic acid group on the this compound molecule. This ensures a consistent, neutral form of the analyte, leading to sharper peaks and more reproducible retention times. UV detection is selected based on the chromophoric nature of the perimidine ring system, which should exhibit strong absorbance at a specific wavelength, allowing for sensitive detection.

Experimental Protocol: Reversed-Phase HPLC for this compound

Objective: To determine the purity of a synthesized batch of this compound by separating it from potential impurities.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (determined by UV scan, likely around 290-320 nm)
Run Time 15 minutes

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., a mixture of methanol and water) to prepare a stock solution of 1 mg/mL. Prepare a working standard solution of approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation: Prepare a sample solution of the synthesized this compound at the same concentration as the working standard solution.

  • System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Purity Calculation: Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main component.

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Data Presentation: Representative HPLC Analysis
CompoundRetention Time (min)Peak Area% Area
Impurity 13.815,0000.5
Impurity 25.230,0001.0
This compound 8.5 2,910,000 97.0
Impurity 311.745,0001.5

Note: The retention times and peak areas are hypothetical and for illustrative purposes only.

Visualization: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (0.1 mg/mL) system_suit System Suitability Check (6 injections of standard) prep_std->system_suit prep_sample Prepare Sample Solution (0.1 mg/mL) analysis Inject Sample Solution prep_sample->analysis system_suit->analysis RSD < 2.0% chromatogram Acquire Chromatogram analysis->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % Purity (Area Normalization) integration->calculation report Generate Purity Report calculation->report

Figure 1. Workflow for HPLC purity assessment.

Advancing the Analysis: UHPLC for Enhanced Resolution and Throughput

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures, leading to dramatic improvements in resolution, sensitivity, and speed of analysis.[2][5][6][7]

Causality Behind UHPLC's Superior Performance

The smaller particle size in UHPLC columns provides a greater surface area for interaction between the analyte and the stationary phase, resulting in more efficient separation. This increased efficiency allows for the use of shorter columns and higher flow rates without sacrificing resolution, leading to significantly shorter run times.[8] The narrower peaks produced by UHPLC also lead to increased peak height and, consequently, higher sensitivity, which is particularly advantageous for detecting trace-level impurities.[5]

Experimental Protocol: UHPLC for this compound

Objective: To achieve a faster and higher-resolution purity assessment of synthesized this compound compared to conventional HPLC.

Instrumentation and Materials:

  • UHPLC system capable of operating at high pressures (≥1000 bar).

  • C18 reversed-phase UHPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • All other chemicals and reagents as per the HPLC method.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B
Flow Rate 0.6 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Detection UV at the same wavelength as the HPLC method
Run Time 4 minutes

Note: The use of formic acid is preferred for UHPLC as it is more compatible with mass spectrometry, a common detector for UHPLC systems.

Definitive Identification: LC-MS for Impurity Profiling and Structural Elucidation

While HPLC and UHPLC are powerful tools for quantifying purity, they provide limited information about the identity of the impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) overcomes this limitation by coupling the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.[9] This hyphenated technique is invaluable for impurity profiling, as it can provide the molecular weight of impurities, which is a critical first step in their structural elucidation.[9]

The Power of Mass Detection in Impurity Analysis

Following separation by the LC system, the eluent is introduced into the mass spectrometer's ion source, where the molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum for each eluting peak. This information allows for the confident identification of known impurities by comparing their mass spectra to a library or confirming the molecular weight of a suspected compound. For unknown impurities, the accurate mass measurement obtained from a high-resolution mass spectrometer can be used to determine the elemental composition, providing crucial clues for structural elucidation.[10]

Experimental Protocol: LC-MS for Impurity Identification in this compound

Objective: To identify and tentatively characterize the impurities present in a synthesized batch of this compound.

Instrumentation and Materials:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • UHPLC front-end as described in the UHPLC protocol.

  • All other chemicals and reagents as per the UHPLC method, ensuring they are of MS-grade purity.

Chromatographic Conditions:

  • The same as the UHPLC method.

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C

Procedure:

  • Perform the analysis using the UHPLC method with the mass spectrometer as the detector.

  • Acquire full scan mass spectra for all detected peaks.

  • For peaks corresponding to impurities, analyze the mass spectra to determine their molecular weights.

  • If using a high-resolution mass spectrometer, determine the elemental composition of the impurities.

  • Based on the synthesis route of this compound, propose potential structures for the impurities that are consistent with the obtained mass data.

Visualization: Logic for Analytical Technique Selection

Technique_Selection start Purity Assessment Requirement q1 Routine Purity Check? start->q1 q2 High Throughput or Improved Resolution Needed? q1->q2 No hplc Standard HPLC q1->hplc Yes q3 Impurity Identification Required? q2->q3 No uhplc UHPLC q2->uhplc Yes q3->hplc No lcms LC-MS q3->lcms Yes

Figure 2. Decision tree for selecting the appropriate analytical technique.

Comparative Performance Analysis: HPLC vs. UHPLC vs. LC-MS

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for speed, resolution, sensitivity, or structural information. The following table provides a semi-quantitative comparison of the expected performance of HPLC, UHPLC, and LC-MS for the purity assessment of this compound, based on typical performance for similar small molecules.[5][11][12]

Performance MetricStandard HPLCUHPLCLC-MS
Analysis Time ~15 min~4 min~4 min
Resolution GoodExcellentExcellent (separation)
Sensitivity (LOD/LOQ) GoodBetterBest (mass detection)
Throughput ModerateHighHigh
Information Provided Retention Time, % PurityRetention Time, % PurityRetention Time, % Purity, Molecular Weight, Elemental Composition
Cost (Instrument)


$

Cost (Operational)


$

Primary Application Routine QC, Purity AssayHigh-throughput screening, Impurity profiling, Method developmentImpurity identification, Structural elucidation, Metabolomics

Conclusion: A Multi-Faceted Approach to Ensuring Purity

The assessment of purity for a synthesized compound like this compound is not a one-size-fits-all endeavor. This guide has detailed three powerful analytical techniques, each with its own set of strengths and ideal applications.

  • HPLC remains the robust workhorse for routine quality control, providing reliable purity data with established and cost-effective instrumentation.

  • UHPLC offers a significant leap forward in terms of speed and resolution, making it the preferred choice for high-throughput environments and for resolving complex mixtures of impurities.[5][6]

  • LC-MS stands as the definitive tool for impurity identification, providing invaluable molecular weight and structural information that is crucial for understanding the synthesis process and ensuring the safety of the final compound.[9]

References

  • Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). Comparison of HPLC and UHPLC chromatographic separation of four.... [Link]

  • PubMed Central. (n.d.). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]

  • Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?. [Link]

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Safety Operating Guide

Navigating the Unseen: A Definitive Guide to Personal Protective Equipment for Handling 1H-Perimidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals forging new paths in chemical synthesis, the introduction of novel compounds like 1H-perimidine-2-carboxylic acid presents both exciting opportunities and critical safety challenges. While the full toxicological profile of this specific molecule may not be extensively documented, its structural motifs—a heterocyclic aromatic system and a carboxylic acid group—provide a solid foundation for a robust safety protocol. This guide synthesizes established principles of laboratory safety with insights gleaned from handling analogous chemical structures to provide a comprehensive framework for personal protective equipment (PPE) when working with this compound. Our core philosophy is one of proactive caution: in the absence of complete data, we treat the unknown with the utmost respect and implement protective measures that address all potential hazards.

The Rationale Behind a Proactive PPE Strategy

Given the absence of a specific Safety Data Sheet (SDS) for this compound, our recommendations are derived from a composite hazard assessment of structurally similar heterocyclic and aromatic carboxylic acids. These compounds frequently exhibit the following hazardous properties:

  • Skin Irritation and Corrosion: Carboxylic acids can be corrosive to the skin, and aromatic compounds can cause significant irritation.[1][2][3]

  • Serious Eye Damage: The acidic nature and potential particulate form of this compound pose a severe risk to the eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of fine powders can lead to irritation of the respiratory system.[1][2][4]

  • Harmful if Swallowed or Absorbed: Systemic toxicity upon ingestion or dermal absorption is a common concern with complex organic molecules.[1][2][3][5]

Therefore, the cornerstone of our PPE strategy is the creation of a complete barrier between the researcher and the chemical, mitigating risks of contact, inhalation, and ingestion.[6]

Core PPE Ensemble for Handling this compound

The following table outlines the minimum required PPE for handling this compound in a solid (powder) form. Procedural modifications for handling solutions will be addressed subsequently.

Body PartPersonal Protective EquipmentStandardRationale
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z87.1Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a high risk of splashing.[7]
Hands Nitrile or Neoprene Gloves (Double-Gloving Recommended)ASTM F739Double-gloving provides an extra layer of protection against potential tears and permeation. Nitrile and neoprene offer good resistance to a broad range of chemicals. Inspect gloves for any signs of degradation before and during use.[5]
Body Flame-Resistant Laboratory Coat (fully buttoned)NFPA 2112A flame-resistant lab coat protects against splashes and incidental contact with flammable materials. It should be fully buttoned to provide maximum coverage of personal clothing.
Respiratory N95 Respirator or Higher (if not handled in a fume hood)NIOSH-approvedFor weighing and handling of the powder outside of a certified chemical fume hood, a respirator is essential to prevent inhalation of fine particles.[5][6]
Feet Closed-toe, non-absorbent shoesN/AProtects feet from spills and falling objects.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, sequential protocol for donning and doffing PPE is as crucial as the equipment itself. This systematic approach minimizes the risk of cross-contamination.

Donning PPE: A Deliberate Sequence

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect all PPE for damage Shoes 1. Closed-toe Shoes Coat 2. Lab Coat Shoes->Coat Respirator 3. N95 Respirator (if required) Coat->Respirator Goggles 4. Goggles Respirator->Goggles FaceShield 5. Face Shield Goggles->FaceShield Gloves 6. Gloves (Outer pair over cuff) FaceShield->Gloves Doffing_PPE cluster_doffing Doffing Sequence OuterGloves 1. Outer Gloves FaceShield 2. Face Shield OuterGloves->FaceShield Coat 3. Lab Coat FaceShield->Coat Goggles 4. Goggles Coat->Goggles InnerGloves 5. Inner Gloves Goggles->InnerGloves Respirator 6. Respirator (if used) InnerGloves->Respirator Wash 7. Wash Hands Respirator->Wash

Figure 2: Recommended sequence for doffing PPE.
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out as you go. Dispose of them in the appropriate chemical waste container.

  • Face Shield: Remove the face shield by handling the headband, avoiding contact with the front surface.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Goggles: Remove your goggles from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if used): Remove your respirator by the straps, without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill Management and Disposal Plan

Even with the best precautions, spills can occur. A well-defined spill response plan is a critical component of your safety protocol.

Minor Spill Cleanup (less than 5 grams)

For small spills of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: If not already wearing it, don the full PPE ensemble described above.

  • Contain the Spill: Gently cover the spill with a slightly damp paper towel to prevent the powder from becoming airborne. Do not use a dry towel or a brush. [8]4. Neutralize (Optional but Recommended): For spills of acidic compounds, a neutralizer such as sodium bicarbonate can be applied. [9][10]5. Collect the Waste: Carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth, followed by a dry one. Dispose of all cleaning materials as hazardous waste.

  • Doff PPE and Wash Hands: Follow the doffing procedure and wash your hands thoroughly.

Waste Disposal

All waste materials contaminated with this compound, including gloves, paper towels, and collected spill material, must be disposed of as hazardous chemical waste in accordance with your institution's and local environmental regulations. [4][11]Given its heterocyclic aromatic structure, care should be taken to prevent environmental release.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like this compound is paramount in a research and development setting. By adopting a conservative and proactive approach to personal protective equipment, grounded in the known hazards of analogous compounds, we can foster a culture of safety that protects researchers while enabling scientific advancement. This guide provides a foundational framework; always consult your institution's Chemical Hygiene Plan and safety professionals for specific guidance.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 4-Aminopiperidine-4-carboxylic acid dihydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Chemical Hygiene Plan & Compliance. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • West Australian Test Equipment. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • University of Cambridge. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.